molecular formula C16H29N5O3S B555784 (S)-2-Amino-N-methylpropanamide hydrochloride CAS No. 61275-22-7

(S)-2-Amino-N-methylpropanamide hydrochloride

Cat. No.: B555784
CAS No.: 61275-22-7
M. Wt: 138.59 g/mol
InChI Key: BFTIPPVTTJTHLM-MNXVOIDGSA-N
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Description

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS 61275-22-7) is a chiral amine hydrochloride salt with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.59 g/mol . This compound serves as a valuable building block in pharmaceutical and chemical research for the synthesis of enantiomerically pure molecules . Its applications span medicinal chemistry, where it is used as an intermediate in the development of stereospecific drugs, which can offer enhanced efficacy and reduced side effects compared to racemic mixtures . Research into its biological activity has indicated potential antimicrobial properties, with studies showing significant inhibition against bacterial strains like Staphylococcus aureus [ccitation:1]. Furthermore, investigations suggest neuroprotective potential through interaction with the Sigma-1 receptor, demonstrating a dose-dependent increase in neuronal cell viability in preclinical models for neurodegeneration . The mechanism of action for this compound involves its role as a ligand, capable of binding to enzymes or receptors to modulate their activity, such as inhibiting specific enzymes or altering receptor signaling pathways . The compound is typically supplied as a white to off-white powder that requires storage under an inert atmosphere at room temperature or under refrigeration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595071
Record name N-Methyl-L-alaninamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61275-22-7
Record name N-Methyl-L-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-N-methylpropanamide hydrochloride
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Foundational & Exploratory

(S)-2-Amino-N-methylpropanamide hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: H-Ala-NHMe[1]·HCl, L-Alanine N-methylamide hydrochloride CAS: 61275-22-7 (Specific to L-isomer HCl salt)[1]

Executive Summary

(S)-2-Amino-N-methylpropanamide hydrochloride is the N-methyl amide derivative of L-alanine.[1] While structurally simple, it holds a critical position in protein chemistry as the fundamental "Alanine Dipeptide" model . It represents the smallest chiral unit capable of displaying the full range of peptide backbone conformational space (


 and 

torsion angles) without the interference of side-chain interactions found in larger peptides.

In drug development, this compound serves as a C-terminal capping unit in peptidomimetics, preventing carboxypeptidase degradation while maintaining the hydrogen-bonding potential of the peptide backbone.

Part 1: Chemical Identity & Physicochemical Profile[2]

Core Data Table
PropertySpecification
Chemical Formula

Molecular Weight 138.60 g/mol
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low: Diethyl ether, Hexane
Chirality L-Isomer (S-configuration at

-carbon)
Optical Rotation

(c=1 in MeOH)
Hygroscopicity High (Store under inert atmosphere)
Structural Distinctness (Critical Warning)

Researchers frequently confuse this compound with L-Alanine Methyl Ester (H-Ala-OMe) .

  • Target (Amide): Ends in

    
    . Stable to hydrolysis, mimics peptide bond.
    
  • Impurity/Confusion (Ester): Ends in

    
    . Labile, hydrolyzes to acid, distinct NMR signals.
    

Part 2: Structural Significance & Applications

The "Alanine Dipeptide" Model

Despite being a single amino acid derivative, H-Ala-NHMe is termed the "Alanine Dipeptide" in computational biology because it contains two peptide bond mimics: the N-terminal amine (when acetylated in models) and the C-terminal N-methyl amide.

  • Conformational Analysis: It is the standard benchmark for force-field parameterization (AMBER, CHARMM) to verify accurate reproduction of Ramachandran plot regions (

    
    -helix, 
    
    
    
    -sheet).
  • Solvation Studies: Used to determine the free energy of solvation for the peptide backbone.

Logic Map: Conformational Utility

AlanineModel Compound (S)-2-Amino-N-methylpropanamide Backbone Peptide Backbone Mimic (-CONH-) Compound->Backbone Contains Solvation Hydrophilicity Studies Compound->Solvation Model Solute MD Force Field Validation (AMBER/CHARMM) Backbone->MD Calibrates Phi/Psi Angles DrugDesign Peptidomimetic Capping Backbone->DrugDesign Prevents Carboxypeptidase Cleavage

Figure 1: The central role of H-Ala-NHMe in computational chemistry and drug design.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of H-Ala-NHMe·HCl from Boc-Ala-OH.[2] Scale: 10 mmol basis.

Reaction Workflow

The synthesis utilizes the Mixed Anhydride Method or EDC Coupling to avoid racemization, followed by acidolytic deprotection.

Synthesis Start Boc-L-Alanine (Boc-Ala-OH) Activation Activation (Isobutyl Chloroformate/NMM) Start->Activation -15°C, THF Intermediate Boc-Ala-NHMe (White Solid) Activation->Intermediate + Amine, 1h Amine Methylamine (2M in THF) Amine->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection RT, 30 min Product H-Ala-NHMe·HCl (Final Salt) Deprotection->Product Precipitation w/ Ether

Figure 2: Step-by-step synthetic pathway ensuring optical purity.

Detailed Methodology
Step 1: Coupling (Boc-Ala-NHMe Formation)
  • Dissolution: Dissolve Boc-Ala-OH (1.89 g, 10 mmol) in anhydrous THF (30 mL) under Nitrogen.

  • Activation: Cool to -15°C (ice/salt bath). Add N-methylmorpholine (NMM, 1.1 mL, 10 mmol) followed dropwise by Isobutyl chloroformate (IBCF, 1.3 mL, 10 mmol). Stir for 15 minutes.

    • Why: The mixed anhydride forms rapidly at low temp, minimizing racemization.

  • Amidation: Add Methylamine (2.0 M solution in THF, 6.0 mL, 12 mmol). Stir at -15°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5%

    
    , Sat. 
    
    
    
    , and Brine.
  • Result: Dry over

    
     and concentrate. Boc-Ala-NHMe usually crystallizes as a white solid.
    
Step 2: Deprotection (HCl Salt Formation)
  • Reaction: Dissolve the intermediate in minimal Dioxane (or DCM). Add 4M HCl in Dioxane (10 mL).

  • Observation: Stir at RT. Evolution of

    
     gas indicates reaction progress. Product often precipitates.
    
  • Isolation: After 30-60 mins, add excess cold Diethyl Ether (50 mL) to force complete precipitation.

  • Purification: Filter the white solid under inert gas (Nitrogen/Argon) as it is hygroscopic. Wash with dry ether.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
1.50 Doublet (

Hz)
3H

-Methyl (

-CH)
2.75 Singlet3HAmide N-Methyl (

)
4.05 Quartet (

Hz)
1H

-Proton (

-N)

Note: In


, the amide NH and ammonium 

protons exchange and are not visible. Run in DMSO-

to observe the amide doublet at ~8.0 ppm.
Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     m/z (Free base mass + Proton).
    
  • Note: You will not see the chloride ion (35.5) in positive mode, but the parent peak at 103.1 confirms the core structure.

Part 5: Handling & Stability

Storage Protocol[4]
  • Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to air will turn the white powder into a sticky gum within minutes.

  • Temperature: Store at -20°C for long-term stability.

  • Container: Tightly sealed glass vial with desiccant, preferably under Argon.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Sigma-Aldrich. (S)-2-Amino-N-methylpropanamide hydrochloride Product Sheet. Link

  • PubChem. Compound Summary for CID 18595779: (2S)-2-amino-N-methylpropanamide hydrochloride.[3] National Library of Medicine. Link

  • Head-Gordon, T., et al. (1991). "A theoretical study of the alanine dipeptide in solution." Biophysical Journal. (Foundational paper on the use of this molecule in solvation models). Link

  • Chem-Impex. L-Alanine methylamide hydrochloride Technical Data. Link

Sources

Technical Monograph: (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Peptidomimetic Design

Executive Summary & Chemical Architecture

(S)-2-Amino-N-methylpropanamide hydrochloride (L-Alanine N-methylamide HCl) is a pivotal chiral building block in medicinal chemistry and structural biology. Unlike simple amino acid esters, the N-methylamide moiety introduces a rigid hydrogen-bond donor/acceptor system that mimics the peptide bond found in proteins. This structural feature makes it an indispensable tool for:

  • C-Terminal Capping: Stabilizing peptide sequences against carboxypeptidase degradation.

  • Conformational Analysis: Serving as the core scaffold for "Alanine Dipeptide" models used to define Ramachandran plot energy basins.

  • Pharmaceutical Synthesis: Acting as a precursor for kinase inhibitors and peptidomimetic drugs requiring defined stereochemistry at the

    
    -carbon.
    
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name (2S)-2-amino-N-methylpropanamide hydrochloride
Common Name L-Ala-NHMe[1] · HCl
CAS Number 61275-22-7 (HCl salt)
Molecular Formula

Molecular Weight 138.60 g/mol
Stereochemistry (S)-enantiomer (L-Alanine derivative)
Solubility High (Water, Methanol, DMSO); Low (DCM, Hexanes)
Hygroscopicity Moderate (Requires desiccation)

Synthetic Pathways & Process Chemistry

Protocol: Scalable Synthesis of H-L-Ala-NHMe · HCl

Reaction Logic:

  • Activation: Carboxyl activation of Boc-L-Ala-OH using mixed anhydrides or carbodiimides.

  • Amidation: Nucleophilic attack by methylamine.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt directly.

SynthesisWorkflow Start Boc-L-Ala-OH (Starting Material) Activation Activation (IBCF / NMM / THF) -15°C Start->Activation 1. Activate COOH Coupling Amidation (MeNH2 in THF) Activation->Coupling 2. Add Amine Intermed Intermediate (Boc-L-Ala-NHMe) Coupling->Intermed 3. Isolate Deprotect Deprotection (4M HCl in Dioxane) Intermed->Deprotect 4. Cleave Boc Final Product (H-L-Ala-NHMe · HCl) Deprotect->Final 5. Precipitate

Figure 1: Step-wise synthetic workflow utilizing the mixed anhydride method to minimize racemization.

Detailed Methodology

Step 1: Coupling (Mixed Anhydride Method)

  • Rationale: Isobutyl chloroformate (IBCF) is chosen over EDC/HOBt for cost-efficiency at scale and ease of workup.

  • Procedure:

    • Dissolve Boc-L-Ala-OH (10 mmol) in anhydrous THF under

      
      .
      
    • Cool to -15°C (critical to prevent racemization via oxazolone formation).

    • Add N-methylmorpholine (NMM, 1.0 eq) followed by IBCF (1.0 eq). Stir for 15 min.

    • Add Methylamine (2.0M in THF, 1.2 eq) dropwise.

    • Warm to RT and stir for 3 hours.

    • Workup: Evaporate THF, dissolve residue in EtOAc, wash with 5%

      
      , 5% 
      
      
      
      , and brine. Dry over
      
      
      .

Step 2: Deprotection & Salt Formation

  • Rationale: Using HCl/Dioxane allows the product to precipitate directly, avoiding aqueous lyophilization which is hygroscopic.

  • Procedure:

    • Dissolve the intermediate (Boc-L-Ala-NHMe) in minimal dry dioxane.

    • Add 4M HCl in dioxane (10 eq) at 0°C.

    • Stir for 1 hour. The product will precipitate as a white solid.

    • Filter under inert atmosphere (Argon) and wash with diethyl ether to remove residual HCl.

Structural Biology & Peptidomimetic Utility

This molecule is the protonated form of the "right-hand" side of the Alanine Dipeptide (N-acetyl-L-alanine N-methylamide), the gold standard for computational modeling of protein backbone energetics.

The Ramachandran Connection

In protein folding studies, (S)-2-Amino-N-methylpropanamide represents the $ \psi $ (psi) torsion angle component. When this amine is coupled to an acetyl group, it creates a system where the


 and 

angles can rotate freely, limited only by steric clashes.
  • Significance: It allows researchers to experimentally validate force-field parameters (CHARMM, AMBER) used in molecular dynamics simulations.

  • Mechanism: The N-methyl amide group provides a trans-peptide bond mimic that is sterically distinct from a simple ester, enforcing realistic backbone spacing.

RamachandranLogic Molecule (S)-2-Amino-N-methylpropanamide Role Peptide Backbone Mimic Molecule->Role Param1 Psi (ψ) Angle Rotation Role->Param1 Defines Param2 H-Bond Donor (Amide NH) Role->Param2 Provides Application Force Field Validation (AMBER/CHARMM) Param1->Application Param2->Application

Figure 2: The role of the title compound in defining protein backbone energetics.

Quality Control & Analytical Characterization

To ensure the integrity of the hydrochloride salt, specifically distinguishing it from the free base and ensuring no racemization occurred, the following analytical matrix is required.

NMR Spectroscopy (Proton)[2][6][9]
  • Solvent: DMSO-d6 (CDCl3 is poor for the salt form).

  • Key Signals:

    • 
       8.0-8.5 ppm (Broad s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       7.8 ppm (q, 1H): Amide proton (
      
      
      
      -Me).
    • 
       3.8 ppm (q, 1H): 
      
      
      
      -proton (Chiral center).
    • 
       2.6 ppm (d, 3H): N-Methyl group (
      
      
      
      ).
    • 
       1.3 ppm (d, 3H): Alanine side chain (
      
      
      
      ).
HPLC Purity Protocol

Due to the polarity of the salt, standard C18 columns often fail to retain this compound.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Aq (Polar-embedded).

  • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile.

  • Gradient: High organic start (95% B) to lower organic (for HILIC).

  • Detection: 210 nm (Amide bond absorption).

References

  • PubChem. (2025).[2] (S)-2-Amino-N-methylpropanamide hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Head-Gordon, T., et al. (1991). Conformational behavior of the alanine dipeptide in solution. Journal of the American Chemical Society. (Contextual reference for Alanine Dipeptide models).
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

Sources

An In-Depth Technical Guide to (S)-2-Amino-N-methylpropanamide Hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS Number: 61275-22-7) is a specialized chiral building block with significant potential in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, comprising a stereochemically defined α-amino amide, make it a valuable precursor for creating enantiomerically pure drugs, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, offering insights for researchers in drug discovery and development.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical aspect of modern drug development, often leading to improved efficacy, enhanced safety profiles, and reduced side effects compared to their racemic counterparts.

(S)-2-Amino-N-methylpropanamide hydrochloride serves as a crucial starting material in the construction of such stereospecific drugs. Its pre-defined stereocenter provides a strategic advantage in multi-step syntheses, obviating the need for challenging chiral resolutions at later stages. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-Amino-N-methylpropanamide hydrochloride is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 61275-22-7[1]
Molecular Formula C₄H₁₁ClN₂O[1]
Molecular Weight 138.59 g/mol [1]
IUPAC Name (2S)-2-amino-N-methylpropanamide;hydrochloride[1]
Appearance Solid (form)Sigma-Aldrich
Canonical SMILES CN.Cl[1]
InChI Key UHWFDFLWTAIHRE-DFWYDOINSA-N[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride: A Strategic Approach

G cluster_0 Step 1: Racemic Amide Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation and Salification Racemic_Starting_Material Racemic 2-bromopropionyl halide or ester Ammonolysis Ammonolysis with methylamine Racemic_Starting_Material->Ammonolysis Racemic_Amide Racemic 2-amino-N- methylpropanamide Ammonolysis->Racemic_Amide Diastereomeric_Salts Formation of Diastereomeric Salts Racemic_Amide->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., L-tartaric acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Isolated_Diastereomer Isolated (S)-amide- (L)-tartrate salt Fractional_Crystallization->Isolated_Diastereomer Liberation Liberation of the free (S)-amide Isolated_Diastereomer->Liberation Salification Salification with HCl Liberation->Salification Final_Product (S)-2-Amino-N- methylpropanamide hydrochloride Salification->Final_Product

Figure 1: A generalized synthetic workflow for (S)-2-Amino-N-methylpropanamide hydrochloride.

Detailed Experimental Protocol (Adapted)

The following protocol is a representative, field-proven methodology adapted from the synthesis of analogous compounds[5]. As a senior application scientist, I must emphasize that this protocol should be optimized and validated in the laboratory setting for this specific substrate.

Step 1: Synthesis of Racemic 2-Amino-N-methylpropanamide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Ammonolysis: Charge the flask with a solution of methylamine in a suitable solvent (e.g., methanol or tetrahydrofuran). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add a solution of racemic 2-bromopropionyl chloride or a corresponding ester dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product will be a mixture of the desired racemic amide and by-products.

Step 2: Chiral Resolution

  • Dissolution: Dissolve the crude racemic 2-amino-N-methylpropanamide in a suitable protic solvent, such as methanol or ethanol.

  • Addition of Resolving Agent: Slowly add a solution of L-tartaric acid (approximately 0.5 molar equivalents) in the same solvent to the amide solution with gentle stirring.

  • Crystallization: The diastereomeric salt of the (S)-enantiomer with L-tartaric acid is typically less soluble and will precipitate out of the solution upon standing or cooling. The crystallization process can be encouraged by seeding with a small crystal of the desired product.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. The optical purity of the isolated diastereomeric salt should be assessed using chiral High-Performance Liquid Chromatography (HPLC).

Step 3: Liberation of the Free Amine and Hydrochloride Salt Formation

  • Liberation: Suspend the isolated diastereomeric salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the tartaric acid and liberate the free (S)-2-amino-N-methylpropanamide.

  • Extraction: Extract the free amine into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free (S)-amine.

  • Salification: Dissolve the free amine in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until the precipitation of the hydrochloride salt is complete.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride.

Applications in Drug Development

As a chiral intermediate, (S)-2-Amino-N-methylpropanamide hydrochloride is strategically employed in the synthesis of complex APIs. Its primary application lies in serving as a foundational element for molecules with a stereospecific center, particularly in the development of drugs targeting neurological disorders[6].

Precursor to Novel Antiepileptic Drug Analogs

The structural similarity of (S)-2-Amino-N-methylpropanamide hydrochloride to key intermediates of the widely used antiepileptic drugs Levetiracetam and Brivaracetam suggests its potential as a starting material for the synthesis of novel, N-methylated analogs of these drugs[2][4][7]. N-methylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to improved metabolic stability, enhanced blood-brain barrier penetration, and altered receptor binding affinity[8][9].

G Start (S)-2-Amino-N-methylpropanamide hydrochloride Coupling Coupling with an activated carboxylic acid (e.g., acyl chloride) Start->Coupling Intermediate N-acylated intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_API Novel Chiral API (e.g., N-methylated Racetam analog) Cyclization->Final_API

Figure 2: Conceptual synthetic pathway utilizing the subject compound for novel API synthesis.

Building Block for Peptide Mimetics and Other Chiral Ligands

The amino acid-like structure of this compound also makes it a valuable building block for the synthesis of peptide mimetics and other chiral ligands for various biological targets. The N-methylation can provide conformational constraints and resistance to enzymatic degradation compared to natural peptides.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (S)-2-Amino-N-methylpropanamide hydrochloride is paramount for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the compound.

A Self-Validating HPLC Protocol:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating chiral amines and amides[10].

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution[10].

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the amide chromophore) is commonly used.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision. This involves running a racemic standard to confirm the separation of the two enantiomers and then quantifying the peak areas to determine the e.e. of the sample.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the (S)-2-amino-N-methylpropanamide structure[11][12].

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to generate the protonated molecular ion [M+H]⁺, which should correspond to the calculated mass of the free amine[13].

Safety and Handling

(S)-2-Amino-N-methylpropanamide hydrochloride is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-2-Amino-N-methylpropanamide hydrochloride is a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its strategic use can significantly streamline the synthesis of complex chiral molecules, particularly in the development of novel therapeutics for neurological disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective application in research and drug development. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this important chiral intermediate in their pursuit of innovative medicines.

References

  • MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Industrial process for preparation of Levetiracetam. Retrieved from [Link]

  • Gayke, M., Narode, H., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486–2503. [Link]

  • Google Patents. (n.d.). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486-2503. [Link]

  • Ace Chemistry. (n.d.). 6.2.2 Amino acids, amides and chirality. Retrieved from [Link]

  • PubMed. (2013). Neuroprotective effects of nicotinamide N-methyltransferase and its metabolite 1-methylnicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new labeling method for methyl TROSY NMR spectra of alanine residues. Retrieved from [Link]

  • myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]

  • ResearchGate. (2008). 4D H-1-C-13 NMR Spectroscopy for Assignments of Alanine Methyls in Large and Complex Protein Structures. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2019). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Google Patents. (n.d.). WO2016191435A1 - Processes to produce brivaracetam.
  • National Center for Biotechnology Information. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved from [Link]

  • ScienceDirect. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • A-Level Chemistry Revision Notes. (n.d.). Amino Acids, Amides and Chirality. Retrieved from [Link]

  • Wiley Online Library. (2004). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Retrieved from [Link]

  • PubMed. (2015). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of brivaracetam. Retrieved from [Link]

  • National Institutes of Health. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Indian Journal of Chemistry. (2008). An asymmetric synthesis of Levetiracetam. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and pharmacological properties of glutamic acid amides: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • ChemAnalyst. (2023). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]

Sources

A Researcher's Guide to (S)-2-Amino-N-methylpropanamide hydrochloride: Physicochemical Properties, Synthetic Utility, and a Framework for Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-N-methylpropanamide hydrochloride, a derivative of the amino acid L-alanine, is a specialized chemical entity primarily utilized as a structural motif and building block in medicinal chemistry and peptide science. While not recognized for a specific, intrinsic mechanism of action as a standalone therapeutic agent, its structural features—specifically the N-methylated amide—confer valuable properties to larger molecules. This guide provides an in-depth analysis of its physicochemical characteristics and its established role in the synthesis of advanced pharmaceutical compounds. Furthermore, recognizing the potential for novel biological discovery, this document presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its potential biological activity, should it be investigated as a lead compound. This serves as a technical roadmap for researchers in drug development, offering validated experimental protocols and strategic workflows for target identification and mechanism deconvolution.

Part 1: Compound Profile and Synthetic Significance

(S)-2-Amino-N-methylpropanamide hydrochloride is the hydrochloride salt of N-methyl-L-alaninamide. Its utility in pharmaceutical research is not as an active agent itself, but as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The hydrochloride form is commonly used to enhance the compound's aqueous solubility and stability, simplifying its handling and use in various reaction conditions.[1]

The core value of this molecule lies in the strategic incorporation of an N-methylated amide bond. In peptide and small molecule drug design, this modification is a cornerstone of pharmacokinetic optimization. The substitution of a hydrogen atom on the amide nitrogen with a methyl group imparts several critical advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, dramatically increasing the metabolic stability and in vivo half-life of peptides containing this modification.[3][4]

  • Improved Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide backbone, which can decrease polarity and reduce the energy penalty of transitioning from an aqueous to a lipid environment, thereby potentially improving intestinal or blood-brain barrier permeability.[3][5]

  • Conformational Control: The presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a specific geometry that may be more favorable for binding to a biological target.[3][4]

These features make (S)-2-Amino-N-methylpropanamide a valuable component for medicinal chemists aiming to transform biologically active peptides into viable drug candidates.[5]

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, (S)-2-Amino-N-methylpropanamide, is presented below.

PropertyValueSource
Molecular Formula C₄H₁₀N₂OPubChem CID: 6857703[6]
Molecular Weight 102.14 g/mol PubChem CID: 6857703[6]
IUPAC Name (2S)-2-amino-N-methylpropanamidePubChem CID: 6857703[6]
Hydrogen Bond Donors 2PubChem CID: 6857703[6]
Hydrogen Bond Acceptors 2PubChem CID: 6857703[6]
LogP (Computed) -1.0PubChem CID: 6857703[6]

Part 2: A Strategic Roadmap for Elucidating Biological Mechanism

While (S)-2-Amino-N-methylpropanamide hydrochloride is primarily used as a synthetic building block, any small molecule with drug-like features could possess undiscovered biological activity. The following section outlines a rigorous, multi-stage research program designed to systematically identify a molecular target and elucidate the mechanism of action for this compound, should such an investigation be warranted. This framework represents a best-practice approach in modern drug discovery.

Stage 1: Target Agnostic Screening & Phenotypic Analysis

The initial phase avoids assumptions about the compound's target and instead focuses on observing its effects on whole biological systems. This approach maximizes the potential for discovering novel or unexpected activities.

Experimental Workflow: Phenotypic Screening Cascade

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Identification A Compound (S)-2-Amino-N-methylpropanamide HCl B High-Content Imaging Screen (e.g., Cell Painting Assay) in diverse human cell lines (e.g., U2OS, A549, HepG2) A->B C Cytotoxicity Profiling (e.g., CellTiter-Glo Assay) across a panel of cancer and normal cell lines A->C D Data Analysis: Identify statistically significant phenotypic 'fingerprints' or selective cytotoxicity B->D C->D E Bioinformatic Analysis: Correlate phenotypic fingerprint with known drug/gene perturbation databases D->E F Generate Putative Target Class Hypotheses (e.g., 'Microtubule destabilizer', 'Mitochondrial function inhibitor') E->F G Target Deconvolution Methods F->G H Affinity Chromatography-Mass Spectrometry G->H I Cellular Thermal Shift Assay (CETSA) G->I J Yeast Three-Hybrid / Genetic Screens G->J

Figure 1: A workflow for initial target-agnostic screening and hypothesis generation.

Stage 2: Hypothesis-Driven Target Identification

Based on its structure as an L-alanine analog, a parallel, hypothesis-driven approach can be pursued. L-alanine is a key substrate for numerous transporters and enzymes. The N-methylpropanamide structure could act as a mimetic, competitive inhibitor, or allosteric modulator of these proteins.

Putative Molecular Target Classes for Initial Investigation:

  • Amino Acid Transporters: Specifically, members of the Solute Carrier (SLC) family, such as ASCT2 (SLC1A5) or LAT1 (SLC7A5), which transport small neutral amino acids.

  • Metabolic Enzymes: Enzymes involved in alanine metabolism, such as alanine transaminase (ALT).

  • G-Protein Coupled Receptors (GPCRs): Certain orphan GPCRs or receptors known to bind amino acids or their derivatives (e.g., CaSR, GPRC6A).

Stage 3: Target Validation and Mechanism Characterization

Once a putative target is identified, the focus shifts to validating the interaction and characterizing the downstream functional consequences.

Workflow: Target Validation and Functional Characterization

G A Putative Target Protein Identified (e.g., from CETSA or Affinity MS) B Biophysical Validation: Confirm Direct Binding A->B E Cellular Functional Assays: Measure Downstream Effects A->E C Surface Plasmon Resonance (SPR) Determine Kd, kon, koff B->C D Isothermal Titration Calorimetry (ITC) Determine Kd, ΔH, ΔS B->D I Mechanism of Action Confirmed C->I D->I F Target Engagement Assay (e.g., NanoBRET™ in live cells) E->F G Signaling Pathway Analysis (e.g., cAMP assay, Western blot for p-ERK) E->G H Substrate Transport Assay (if target is a transporter) E->H F->I G->I H->I

Figure 2: A logical workflow for validating a putative drug target and characterizing its functional effects.

Part 3: Key Experimental Protocols

The following protocols are provided as examples of self-validating systems for investigating the hypotheses outlined above.

Protocol 1: Competitive Radioligand Binding Assay for an Amino Acid Transporter

Objective: To determine if (S)-2-Amino-N-methylpropanamide hydrochloride can compete with a known ligand for binding to a specific amino acid transporter (e.g., ASCT2/SLC1A5).

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells overexpressing the human SLC1A5 transporter.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration via Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 25 µL of a dilution series of (S)-2-Amino-N-methylpropanamide hydrochloride (test compound) or a known inhibitor like L-glutamine (positive control).

    • Add 25 µL of a fixed concentration of a radiolabeled ligand (e.g., [³H]-L-Serine) at a concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the prepared cell membranes (final protein concentration ~10-20 µ g/well ).

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), washing 3x with ice-cold wash buffer.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Define "Total Binding" as wells with radioligand and membranes only.

    • Define "Non-Specific Binding" (NSB) as wells containing an excess of unlabeled positive control (e.g., 10 mM L-glutamine).

    • Calculate "Specific Binding" = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To assess direct target engagement in an intact cellular environment by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., A549) to ~80% confluency.

    • Treat cells with either vehicle (e.g., PBS) or a high concentration (e.g., 100 µM) of (S)-2-Amino-N-methylpropanamide hydrochloride for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and lyse the cells. Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler.

    • Cool tubes at room temperature for 3 minutes.

  • Protein Separation:

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, stabilized protein fraction.

  • Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blot for a specific candidate protein, or by quantitative mass spectrometry for a proteome-wide analysis.

    • Interpretation: A protein that binds the compound will be stabilized, resulting in more of it remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" is evidence of direct target engagement.

    • Plot the relative amount of soluble protein against temperature for both vehicle and treated samples to generate melting curves and quantify the shift.

Conclusion

(S)-2-Amino-N-methylpropanamide hydrochloride is a well-established entity within the toolkit of synthetic and medicinal chemistry. Its primary role is to impart favorable pharmacokinetic properties—namely metabolic stability and conformational rigidity—when incorporated into larger, more complex therapeutic molecules. While there is no evidence to suggest it has a defined mechanism of action as a standalone agent, its structural similarity to the endogenous amino acid L-alanine provides a logical foundation for investigation. The experimental frameworks detailed in this guide, from broad phenotypic screening to specific biophysical and cellular assays, offer a robust and validated pathway for any researcher seeking to explore the potential untapped biological activity of this compound or similar novel chemical matter.

References

  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. [Link]

  • Lushchak, O. V., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

  • Wikipedia. Enobosarm. [Link]

  • Lushchak, O. V., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. PubMed. [Link]

  • Gutiérrez-García, I., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH. [Link]

  • Algan, Y. (2018). The importance of amide protons in peptide drug development. Peptide Science. [Link]

  • PubChem. (2S)-2-amino-N-methylpropanamide hydrochloride. [Link]

  • PubChem. (2S)-2-amino-N-methylpropanamide. [Link]

  • ResearchGate. (2022). (PDF) Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Merck Millipore. N-Methylated Amino Acids. [Link]

  • Bultinck, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Glover, W. B., et al. (2017). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. PMC - PubMed Central. [Link]

Sources

(S)-2-Amino-N-methylpropanamide hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Solubility Behavior of (S)-2-Amino-N-methylpropanamide Hydrochloride

Executive Summary

(S)-2-Amino-N-methylpropanamide hydrochloride (H-Ala-NHMe·HCl) is a critical chiral building block in the synthesis of peptidomimetics and N-methylated peptide therapeutics. Its solubility profile is a determinant factor in reaction kinetics during peptide coupling and in downstream purification strategies.

This technical guide provides a comprehensive analysis of the physicochemical properties of H-Ala-NHMe·HCl, focusing on its solubility behavior in protic and aprotic solvents. It establishes standardized protocols for saturation solubility determination and recrystallization, designed to ensure high purity (>98%) for pharmaceutical applications.

Chemical Identity & Solid-State Characterization

Before establishing solubility parameters, the compound must be rigorously identified to distinguish it from its methyl ester analogs.

ParameterSpecification
Chemical Name (S)-2-Amino-N-methylpropanamide hydrochloride
Common Synonyms L-Alanine N-methylamide HCl; H-Ala-NHMe·HCl
CAS Number 61275-22-7
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.59 g/mol
Appearance White to off-white crystalline powder
Chirality L-isomer (S-configuration)
Hygroscopicity Moderate (Requires desiccant storage)

Solubility Profile

The solubility of H-Ala-NHMe·HCl is governed by the ionic interaction between the ammonium cation and the chloride anion, as well as the hydrogen-bonding capacity of the amide moiety.

Qualitative Solubility Matrix

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).

Solvent ClassSolventSolubility RatingEstimated Saturation Limit*
Aqueous Water (pH 7.0)Very High > 100 mg/mL
Protic Organic MethanolHigh > 50 mg/mL
Protic Organic EthanolModerate ~ 10–30 mg/mL
Protic Organic IsopropanolLow < 5 mg/mL
Polar Aprotic DMSOHigh > 50 mg/mL
Polar Aprotic DMFModerate/High > 20 mg/mL
Non-Polar Dichloromethane (DCM)Insoluble < 0.1 mg/mL
Non-Polar Ethyl AcetateInsoluble < 0.1 mg/mL
Non-Polar Diethyl EtherInsoluble < 0.01 mg/mL

*Note: Estimated limits are based on structural analogs (e.g., L-Alaninamide HCl) and standard peptide synthesis concentrations. Precise values must be determined via the protocol in Section 4.

Mechanistic Insight: The Solvation Process

The high solubility in water and methanol is driven by the high dielectric constants of these solvents, which stabilize the dissociated ion pair (


 and 

). In contrast, non-polar solvents (DCM, Et2O) cannot overcome the lattice energy of the crystal structure.

Figure 1: Solubility Equilibrium & Thermodynamics

Solubilitythermodynamics Solid Solid State (Crystal Lattice) Transition Transition State (Lattice Energy Barrier) Solid->Transition + ΔH_lattice Solvated Solvated Ions (R-NH3+ ... Cl-) Transition->Solvated - ΔH_solvation Factors Key Factors: 1. Dielectric Constant (ε) 2. H-Bond Donors 3. Temperature Factors->Transition Modulates

Caption: Thermodynamic cycle of dissolution. Solubility occurs when solvation enthalpy (


) overcomes lattice enthalpy (

).

Experimental Protocols

As a researcher, relying on literature values is insufficient for critical GLP studies. The following protocols ensure self-validated data generation.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact solubility limit in a specific solvent system.

  • Preparation: Weigh approximately 200 mg of H-Ala-NHMe·HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or Methanol).

  • Equilibration: Seal the vial and agitate at 25°C for 24 hours using a benchtop shaker.

    • Check: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter into a pre-weighed vessel.

  • Quantification:

    • Gravimetric: Evaporate the solvent under vacuum and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.

Protocol B: Purification via Recrystallization

Purpose: To purify crude H-Ala-NHMe·HCl using solubility differentials (Solvent/Anti-solvent).

Figure 2: Recrystallization Workflow

Recrystallization Crude Crude H-Ala-NHMe·HCl (Contains impurities) Dissolve Dissolve in Min. Vol. of Methanol (Warm) Crude->Dissolve Precipitate Add Anti-Solvent (Diethyl Ether or Et2O) Dissolve->Precipitate Induce Nucleation Filter Vacuum Filtration (Wash with cold Et2O) Precipitate->Filter Dry Dry under Vacuum (P2O5 Desiccant) Filter->Dry

Caption: Standard purification workflow utilizing the high solubility in MeOH and insolubility in Et2O.

Implications for Drug Development

Understanding the solubility of H-Ala-NHMe·HCl is vital for three stages of drug development:

  • Peptide Coupling (Synthesis):

    • Challenge: Free amine generation. The HCl salt must be neutralized (e.g., with DIEA) to release the nucleophilic amine.

    • Solution: Perform coupling in DMF or NMP where the salt is soluble, ensuring homogeneous neutralization and rapid reaction kinetics. Avoid DCM if the salt precipitates before neutralization.

  • Purification (Work-up):

    • Strategy: Since the product (peptide) is often less polar than the starting material (H-Ala-NHMe·HCl), aqueous washes (acidic/basic) can effectively remove excess unreacted H-Ala-NHMe·HCl due to its high water solubility (

      
      ).
      
  • Formulation:

    • Relevance: If H-Ala-NHMe is part of a prodrug moiety, its high aqueous solubility suggests rapid dissolution in gastric fluids, potentially classifying it as BCS Class I or III depending on permeability.

References

  • PubChem. (2023). (2S)-2-amino-N-methylpropanamide hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Bache, M. et al. (2020). Solubility and Stability of Amino Acid Amides in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. (General reference for amino acid amide behavior).

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of (S)-2-Amino-N-methylpropanamide hydrochloride. As a crucial chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological disorders, rigorous analytical verification of its structure and purity is paramount. This document moves beyond rote procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Physicochemical Properties

(S)-2-Amino-N-methylpropanamide hydrochloride is the hydrochloride salt of the N-methylated amide derivative of L-alanine. The presence of a chiral center, a primary amine, and a secondary amide dictates its spectroscopic behavior.

PropertyValueSource(s)
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
IUPAC Name (2S)-2-amino-N-methylpropanamide;hydrochloride
SMILES CN.Cl
InChI Key UHWFDFLWTAIHRE-DFWYDOINSA-N

digraph "Molecular_Structure" {
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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="-0.75,1.3!"]; C4 [label="C", pos="3.7,0.75!"]; N1 [label="N", pos="-0.75,-1.3!"]; N2 [label="N", pos="2.7,0!"]; O1 [label="O", pos="1.8,-1.0!"]; H_alpha [label="H", pos="0.3,0.5!"]; H_N1_1 [label="H", pos="-0.45,-1.8!"]; H_N1_2 [label="H", pos="-1.25,-1.6!"]; H_N2 [label="H", pos="2.9,-0.5!"]; H_C3_1 [label="H", pos="-0.45,1.8!"]; H_C3_2 [label="H", pos="-1.25,1.6!"]; H_C3_3 [label="H", pos="-1.5,1.0!"]; H_C4_1 [label="H", pos="3.4,1.25!"]; H_C4_2 [label="H", pos="4.2,1.05!"]; H_C4_3 [label="H", pos="4.0,0.25!"]; Cl [label="Cl⁻", pos="-2.5,0!", fontcolor="#EA4335"]; N1_plus [label="+", pos="-1.0,-1.0!", fontcolor="#4285F4"];

// Bonds C1 -- C2 [label=""]; C1 -- C3 [label=""]; C1 -- N1 [label=""]; C1 -- H_alpha [label=""]; C2 -- N2 [label=""]; C2 -- O1 [label="", style=double]; N2 -- C4 [label=""]; N2 -- H_N2 [label=""];

// Implicit hydrogens on C3, C4, N1 C3 -- H_C3_1 [style=invis]; C3 -- H_C3_2 [style=invis]; C3 -- H_C3_3 [style=invis]; C4 -- H_C4_1 [style=invis]; C4 -- H_C4_2 [style=invis]; C4 -- H_C4_3 [style=invis]; N1 -- H_N1_1 [style=invis]; N1 -- H_N1_2 [style=invis]; }

Caption: Chemical structure of (S)-2-Amino-N-methylpropanamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (S)-2-Amino-N-methylpropanamide hydrochloride, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton, the connectivity of protons, and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic environments of protons. The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides information about connectivity.

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a~1.55Doublet (d)3H-CH₃ (Alanine)Coupled to the α-proton (H-b).
b~4.10Quartet (q)1Hα-CHCoupled to the three protons of the alanine methyl group (H-a). The downfield shift is due to the adjacent electron-withdrawing amino and carbonyl groups.
c~2.75Singlet (s)3HN-CH₃No adjacent protons to couple with, hence a singlet.
d~8.20Broad Singlet (br s)1H-NH- (Amide)Amide protons are often broad and may exchange with D₂O.
e~4.80Broad Singlet (br s)3H-NH₃⁺The protons of the ammonium group will exchange with the D₂O solvent, often appearing as a broad signal or being incorporated into the solvent peak.

Causality in Experimental Choices:

  • Solvent: Deuterated water (D₂O) is the solvent of choice due to the high polarity and water solubility of the hydrochloride salt. Protic solvents like D₂O will lead to the exchange of labile protons (NH and NH₃⁺), which can be a useful identification tool.

  • Internal Standard: A non-reactive internal standard with a sharp singlet in a clear region of the spectrum, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), is recommended for accurate chemical shift referencing.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL D₂O prep2 Add internal standard (e.g., DSS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Proton-decoupled spectra show a single peak for each unique carbon environment.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

SignalPredicted δ (ppm)AssignmentRationale
1~17.0-CH₃ (Alanine)Aliphatic carbon in a region typical for methyl groups.
2~49.0α-CHAliphatic methine carbon shifted downfield by the adjacent nitrogen and carbonyl carbon.
3~26.0N-CH₃Aliphatic carbon attached to a nitrogen atom.
4~172.0C=O (Amide)Carbonyl carbon in an amide environment, appearing significantly downfield.

Self-Validating Protocol: ¹H-¹³C HSQC To unequivocally link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This 2D NMR technique correlates each proton with the carbon to which it is directly attached, providing definitive assignments for the -CH₃ (Alanine), α-CH, and N-CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its functional groups. It is a powerful tool for identifying the types of chemical bonds present.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400-3200N-H StretchAmine (NH₃⁺) and Amide (N-H)Strong, Broad
~3000-2850C-H StretchAliphaticMedium
~1680-1650C=O Stretch (Amide I)AmideStrong
~1570-1550N-H Bend (Amide II)AmideMedium
~1460C-H BendAliphaticMedium

Causality in Experimental Choices:

  • Sample Preparation: The KBr (potassium bromide) pellet method is a standard and reliable technique for acquiring high-quality FT-IR spectra of solid samples. The sample is finely ground with dry KBr and pressed into a transparent disc. This minimizes scattering and ensures a uniform path length for the IR beam. It is crucial to use spectroscopic grade KBr and to minimize exposure to moisture, as water has strong IR absorptions that can obscure the spectrum.

FTIR_KBr_Workflow start Start grind_sample Grind ~1-2 mg of sample in an agate mortar start->grind_sample grind_kbr Add ~100-200 mg of dry, spectroscopic grade KBr grind_sample->grind_kbr mix Thoroughly mix and grind the sample and KBr grind_kbr->mix load_die Load the mixture into a pellet die mix->load_die press Apply pressure (e.g., 8-10 tons) to form a transparent pellet load_die->press acquire Place the pellet in the FT-IR spectrometer and acquire spectrum press->acquire end End acquire->end MS_Fragmentation cluster_frags Predicted Fragments parent [M+H]⁺ m/z 103.08 frag1 [M+H - NH₃]⁺ m/z 86.07 parent:parent->frag1:frag1 Loss of NH₃ frag2 [M+H - CH₃NH₂]⁺ m/z 72.04 parent:parent->frag2:frag2 Loss of CH₃NH₂ frag3 [CH₃-CH=NH₂]⁺ m/z 44.05 parent:parent->frag3:frag3 Amide bond cleavage

Caption: Predicted ESI-MS/MS fragmentation of (S)-2-Amino-N-methylpropanamide.

Self-Validating Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the analyte.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the MS/MS spectrum. The observed fragments should be consistent with the predicted fragmentation pattern to confirm the structure.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating approach to the structural characterization of (S)-2-Amino-N-methylpropanamide hydrochloride. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. FT-IR provides definitive evidence for the key functional groups, particularly the amide and protonated amine. High-resolution ESI-MS confirms the elemental composition, and MS/MS fragmentation patterns corroborate the proposed structure. By following the detailed and causally-explained protocols outlined in this guide, researchers can confidently verify the identity and integrity of this important pharmaceutical building block.

References

  • PubChem. (S)-2-Amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, gradient-enhanced HSQC experiment. Journal of Magnetic Resonance, 67(3), 565-569.
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

Technical Guide: Stability, Storage, and Handling of (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity Imperative

(S)-2-Amino-N-methylpropanamide hydrochloride (H-Ala-NHMe·HCl) is a critical building block in peptidomimetic synthesis and a structural probe in protein folding studies. While chemically robust compared to complex proteins, its stability is frequently compromised by two silent adversaries: hygroscopicity and racemization .

As researchers, we often treat small molecule salts as invincible. This assumption is dangerous. The hydrochloride salt form, while improving solubility, renders the compound avidly hygroscopic. Once moisture is introduced, the crystal lattice disrupts, creating a micro-aqueous environment that accelerates hydrolysis and, under specific pH excursions, racemization.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and offers a self-validating protocol to ensure your starting material does not compromise your downstream data.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the molecule's architecture is the first step in preserving it. The hydrochloride counterion is not merely a spectator; it dictates the handling requirements.

Table 1: Physicochemical Specifications

PropertySpecificationTechnical Note
IUPAC Name (2S)-2-amino-N-methylpropanamide hydrochlorideThe (S) configuration corresponds to L-Alanine.
Molecular Formula C₄H₁₁ClN₂OIncludes the HCl salt.
Molecular Weight 138.60 g/mol Essential for stoichiometric calculations.
Physical State White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or Maillard reactions.
Hygroscopicity High The HCl salt readily absorbs atmospheric water, leading to deliquescence.
Solubility >50 mg/mL in WaterHighly soluble in polar protic solvents; poor in non-polar organics.
pKa (approx) ~8.0 (α-amino group)The amide nitrogen is non-basic.

Degradation Mechanisms: The "Why" Behind the Protocol

To design a robust storage strategy, we must map the pathways of failure.

The Hygroscopic Cascade

The primary threat is moisture. H-Ala-NHMe[1]·HCl is a salt.[2] In a humid environment (>40% RH), water molecules adsorb onto the crystal surface, eventually dissolving the salt into a saturated solution (deliquescence).

  • Consequence: Hydrolysis of the amide bond is kinetically slow at neutral pH but accelerates significantly if the localized pH shifts or if contaminants are present.

  • Visual Indicator: Clumping or "wet" appearance of the powder.

Racemization: The Silent Data Killer

For chiral reagents, chemical purity is insufficient; optical purity is paramount. Racemization converts the active (S)-enantiomer into the (R)-enantiomer (D-Ala derivative), which can ruin biological assays or crystallization studies.

Mechanism: Racemization typically proceeds via the formation of an Azlactone (oxazolone) intermediate or direct proton abstraction at the


-carbon. While amide bonds are generally stable, the presence of the electron-withdrawing carbonyl group acidifies the 

-proton.
  • Trigger: Basic conditions (pH > 9) or elevated temperatures facilitate the removal of the

    
    -proton.
    
  • The Pathway: The carbonyl oxygen attacks the amide backbone, forming a cyclic intermediate that loses chirality at the

    
    -carbon.
    

RacemizationPathway L_Iso (S)-Isomer (Active) Inter Enolate / Azlactone Intermediate (Planar/Achiral) L_Iso->Inter α-Proton Abstraction Inter->L_Iso Reprotonation D_Iso (R)-Isomer (Inactive/Impurity) Inter->D_Iso Reprotonation Base Base / Heat Base->L_Iso

Figure 1: Mechanism of racemization. The loss of the chiral center occurs via a planar intermediate, driven by base or heat.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining >98% purity over 12+ months.

The "Cold Chain" Workflow

Storage Conditions:

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen overlay is highly recommended after opening.

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid simple snap-cap tubes for long-term storage as they are permeable to moisture.

Handling Workflow: Do not simply remove the bottle from the freezer and open it. This causes condensation to form inside the bottle, trapping moisture with your reagent.

StorageWorkflow Step1 1. Remove from -20°C Step2 2. Equilibration Allow to reach Room Temp (20-30 mins) in a Desiccator Step1->Step2 Step3 3. Weighing Quickly weigh required amount (Avoid high humidity days) Step2->Step3 Step4 4. Purging Overlay headspace with Argon/N2 Step3->Step4 Step5 5. Resealing Parafilm over cap Step4->Step5 Step6 6. Return to -20°C Step5->Step6

Figure 2: Correct handling workflow to prevent condensation-induced hydrolysis.

Quality Control & Validation

Trust, but verify. If the reagent has been stored for >6 months or shows signs of clumping, validate its integrity.

Purity Analysis (RP-HPLC)

Standard C18 columns often fail to retain small, polar amines like H-Ala-NHMe. You must use ion-pairing agents or a column designed for polar retention.

  • Column: C18 AQ (Aqua) or Phenyl-Hexyl, 3-5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes. (The compound is very polar and will elute early).

  • Detection: UV at 210 nm (Amide bond absorption).

Chiral Purity (Enantiomeric Excess)

To detect racemization (presence of the (R)-isomer), standard HPLC is insufficient.

  • Method A (Direct): Chiral stationary phase (e.g., Crown Ether column or Chiralpak).

  • Method B (Derivatization - Recommended): React with Marfey's Reagent (FDAA).

    • Principle: FDAA reacts with the amine to form diastereomers (L-L and L-D) which are easily separable on a standard C18 HPLC column.

    • Acceptance Criteria: >99.0% enantiomeric excess (ee).

Safety and Hazards

While not highly toxic, the hydrochloride salt is an irritant.

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid inhaling dust, which is irritating to the respiratory tract [1][2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18595779, (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Benoiton, N. L. (2006).Chemistry of Peptide Synthesis. CRC Press.

Sources

An In-depth Technical Guide to (S)-2-Amino-N-methylpropanamide Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Amino-N-methylpropanamide hydrochloride, a chiral derivative of the fundamental amino acid L-alanine, represents a key building block in modern pharmaceutical research and development. Its structural nuances, particularly the N-methylation of the amide, offer distinct advantages in the design of novel therapeutics, influencing properties such as metabolic stability and membrane permeability. This guide provides a comprehensive technical overview of its discovery, synthesis, characterization, and applications, intended to serve as a valuable resource for professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties and Identification

A foundational understanding of the physicochemical properties of (S)-2-Amino-N-methylpropanamide hydrochloride is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol [1]
CAS Number 61275-22-7
Appearance Solid[1]
IUPAC Name (2S)-2-amino-N-methylpropanamide;hydrochloride
Synonyms N-methyl-L-alaninamide hydrochloride, L-Alanine methylamide hydrochloride

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, a desirable characteristic for many applications in drug formulation and biological assays.[2]

Historical Context and Discovery

While the precise first synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride is not prominently documented in seminal, readily available literature, its conceptual origins are rooted in the extensive research on amino acid derivatives for peptide synthesis and drug design. The introduction of an N-methyl group on the amide of an amino acid is a strategic modification to enhance the pharmacokinetic properties of peptides.[3] This modification can increase proteolytic stability and improve membrane permeability, making the resulting molecules more viable as drug candidates.[3][4]

The development of synthetic methodologies for N-methylated amino acids and their amides has been an area of active research, with foundational work on N-alkylation of amino acids providing the chemical basis for the synthesis of molecules like (S)-2-Amino-N-methylpropanamide hydrochloride.

Synthetic Pathways and Methodologies

The synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride can be approached through several strategic pathways, typically starting from the readily available chiral precursor, L-alanine. A common and logical synthetic route involves the protection of the amino group, followed by amide formation with methylamine, and subsequent deprotection.

A robust and widely applicable approach involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine functionality of L-alanine. This strategy offers the advantage of straightforward protection and clean, acid-labile deprotection.

Synthesis_Pathway L_Alanine L-Alanine Boc_L_Alanine N-Boc-L-Alanine L_Alanine->Boc_L_Alanine (Boc)₂O, Base Boc_N_Methyl_L_Alaninamide N-Boc-(S)-2-Amino- N-methylpropanamide Boc_L_Alanine->Boc_N_Methyl_L_Alaninamide Methylamine, Coupling Agent Final_Product (S)-2-Amino-N-methylpropanamide Hydrochloride Boc_N_Methyl_L_Alaninamide->Final_Product HCl in Dioxane or TFA Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc_Protected Boc-Protected Amine Protonation Protonated Boc Group Boc_Protected->Protonation H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Loss of Carbamic Acid Products Free Amine + Isobutylene + CO₂ Carbocation->Products Fragmentation

Sources

(S)-2-Amino-N-methylpropanamide Hydrochloride: A Technical Monograph on Safety, Handling, and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(S)-2-Amino-N-methylpropanamide hydrochloride , commonly referred to as L-Alanine N-methylamide hydrochloride (L-Ala-NHMe[1]·HCl), is a specialized amino acid derivative used primarily in medicinal chemistry and peptide synthesis.[2][3]

Unlike standard amino acids, this compound features a C-terminal methylamide cap. This modification mimics the electronic properties of a peptide bond without extending the chain, making it a critical tool for:

  • Peptidomimetic Design: Reducing C-terminal charge to improve membrane permeability.

  • Conformational Studies: Stabilizing secondary structures (helices/turns) by eliminating the C-terminal carboxylate charge repulsion.

  • Metabolic Stability: Protecting peptides from carboxypeptidase degradation.

Chemical Architecture
Feature Specification
IUPAC Name (2S)-2-amino-N-methylpropanamide hydrochloride
Common Name L-Alanine methylamide HCl
CAS Number 61275-22-7 (Specific to L-isomer HCl salt)
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Molecular Weight 138.60 g/mol
SMILES CN.Cl
Structure L-Alanine core with C-terminal methylamide, stabilized as HCl salt.[1][3][4][5][6][7][8][9][10][11]

Physicochemical Profiling

Understanding the physical state of this material is a prerequisite for accurate stoichiometry in synthesis.

PropertyValue/DescriptionExperimental Implication
Physical State White to off-white crystalline solidEasy to weigh, but prone to static.
Solubility High in Water, Methanol, DMSOCompatible with standard peptide coupling solvents (DMF/DMSO).
Hygroscopicity High CRITICAL: Rapidly absorbs atmospheric moisture, altering effective molecular weight.
Acidity (pH) Acidic in solution (Amine HCl salt)Requires neutralization (e.g., with DIPEA) to participate in nucleophilic attack.
Chirality L-Isomer (S-configuration)Enantiomeric purity is vital; avoid strong bases that may cause racemization at the

-carbon.

Hazard Identification & Toxicology (The "Why" Behind the MSDS)

While standard MSDS documents list codes, this section explains the mechanism of toxicity to inform better safety protocols.

GHS Classification
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeDescriptionMechanistic Insight
H315 Causes skin irritationThe HCl salt hydrolyzes on moist skin to form acidic micro-environments, denaturing proteins and causing dermatitis.
H319 Causes serious eye irritationDirect contact with mucous membranes causes immediate pH shock and osmotic stress to corneal tissues.
H335 May cause respiratory irritationInhalation of dust particles deposits acidic salts in the alveoli, triggering inflammation.
Toxicology & Exposure Control
  • Acute Toxicity: Data is limited, but structurally similar amino acid amides suggest low systemic toxicity compared to reactive electrophiles. The primary hazard is local irritation.

  • Sensitization: No specific data indicates strong sensitization potential, but standard precautions for amino acid derivatives apply.

Strategic Handling & Stability

The primary operational risk with L-Ala-NHMe·HCl is not toxicity, but hygroscopicity . Moisture uptake leads to weighing errors, resulting in incorrect stoichiometry during peptide coupling (excess carboxylic acid or incomplete coupling).

Protocol: Moisture-Free Handling Workflow

To ensure stoichiometric accuracy, follow this "Self-Validating" handling loop.

HandlingWorkflow Storage Storage (4°C, Desiccated) Equilibration Warm to Room Temp (Sealed Container) Storage->Equilibration Prevent Condensation Weighing Rapid Weighing (Low Humidity/Glovebox) Equilibration->Weighing Minimize Exposure Dissolution Dissolve in Dry Solvent (DMF/DMSO) Weighing->Dissolution Immediate Use Validation Check Solvation Dissolution->Validation Clear Solution?

Figure 1: Handling workflow to prevent moisture contamination.

  • Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would permanently alter the water content.

  • Weighing: If a glovebox is unavailable, weigh quickly into a tared vial. Do not leave the stock container open.

  • Storage: Reseal immediately with Parafilm or under inert gas (Argon/Nitrogen) if possible.

Synthetic Application: C-Terminal Capping

This section details the protocol for coupling (S)-2-Amino-N-methylpropanamide HCl to a protected amino acid (e.g., Boc-Phe-OH) to form a C-terminal methylamide peptide.

The Challenge: Salt Neutralization

Because the material is an HCl salt , the amine is protonated (


) and non-nucleophilic. It must be neutralized in situ with a tertiary base (DIPEA or NMM) to release the free amine (

) for the reaction to proceed.
Validated Protocol: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid Component (e.g., Boc-Amino Acid): 1.0 equiv

  • L-Ala-NHMe·HCl: 1.1 equiv

  • HATU (Coupling Agent): 1.1 equiv

  • DIPEA (Base): 3.0 equiv (Crucial: 1 eq to neutralize HCl, 2 eq for HATU activation)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to initiate activation. Stir for 2 minutes. Visual Check: Solution may turn slightly yellow.

  • Preparation of Amine: In a separate vial, dissolve L-Ala-NHMe·HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq). Note: This neutralizes the salt, making the amine nucleophilic.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting acid and the appearance of the product mass (

    
    ).
    
  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , 1M 
    
    
    
    (mildly acidic wash removes unreacted amine), and Brine. Dry over
    
    
    .
Reaction Pathway Visualization

ReactionPathway Start L-Ala-NHMe·HCl (Non-Nucleophilic Salt) FreeAmine Free Amine (L-Ala-NHMe) Start->FreeAmine Deprotonation Base DIPEA (Base) Base->FreeAmine Coupling Nucleophilic Attack FreeAmine->Coupling ActivatedAcid Activated Carboxylic Acid (Boc-AA-O-At) ActivatedAcid->Coupling Product C-Capped Peptide (Boc-AA-Ala-NHMe) Coupling->Product Amide Bond Formation

Figure 2: Activation and coupling pathway requiring in situ neutralization.

Emergency Response Procedures

In the event of exposure, immediate action mitigates tissue damage.

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse cautiously with water for >15 mins. Remove contact lenses.Dilution reduces the osmotic and acidic shock to the cornea.
Skin Contact Wash with soap and water.[12][13]Neutralizes the acidic residue; soap removes the organic component.
Inhalation Move to fresh air.[11][12][13]Removes the source of irritant dust; allows mucous membranes to recover.
Spill Cleanup Sweep up (avoid dust generation) or vacuum with HEPA filter.Prevents aerosolization of the irritant powder.

References

  • PubChem. (n.d.).[1] (2S)-2-amino-N-methylpropanamide hydrochloride (Compound Summary).[1][10] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of (S)-2-Amino-N-methylpropanamide HCl in Peptidomimetic Synthesis

[1]

Introduction & Strategic Utility

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS: 61275-22-7) is a specialized amino acid derivative serving as a critical C-terminal building block in peptide synthesis.[1] Unlike standard amino acids used for chain elongation, this compound acts as a C-terminal cap .[1]

Why use this compound?
  • Peptidomimetic Stability: The N-methyl amide moiety mimics the electronic properties of a peptide bond but eliminates the ionizable C-terminal carboxylate. This significantly increases the peptide's lipophilicity and resistance to carboxypeptidase degradation.

  • Chiral Integrity: It provides a pre-formed, chirally pure (S)-stereocenter, avoiding the racemization risks associated with performing late-stage amidation on a finished peptide.[1]

  • Handling Advantages: The hydrochloride salt form renders the otherwise volatile and hygroscopic free amine into a stable, solid crystalline powder, facilitating precise stoichiometry.

Technical Specifications & Material Properties

PropertySpecification
Chemical Name (S)-2-Amino-N-methylpropanamide hydrochloride
Common Name H-Ala-NHMe[1]·HCl; L-Alanine N-methylamide HCl
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, EtOAc, Hexanes.[1]
pKa (Amine) ~8.0 (Requires base neutralization for reactivity)
Hygroscopicity Moderate (Store in desiccator)

Experimental Protocol: Solution-Phase Coupling

The following protocol describes the coupling of H-Ala-NHMe·HCl to a generic N-protected amino acid (PG-AA-OH).[1] This workflow utilizes HATU activation, chosen for its high efficiency and rapid kinetics, which is crucial when overcoming the initial ionic pairing of the amine salt.

Reagents & Stoichiometry[1][3][4][5][6]
  • Carboxylic Acid Component (PG-AA-OH): 1.0 equiv[1]

  • Amine Component (H-Ala-NHMe[1]·HCl): 1.1 equiv[1]

  • Coupling Reagent (HATU): 1.1 equiv

  • Base (DIPEA): 3.0 equiv (Critical: See Expert Insight below)[1]

  • Solvent: Anhydrous DMF (preferred) or DCM/DMF mixture.[1]

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equiv of the N-protected amino acid (e.g., Boc-Phe-OH) in anhydrous DMF (concentration ~0.1 M).[1]

  • Add 1.1 equiv of HATU.[1]

  • Add 1.0 equiv of DIPEA.[1]

  • Stir at Room Temperature (RT) for 2–5 minutes. The solution should turn slightly yellow.

    • Mechanism:[2][3][4][5] This generates the active O-azabenzotriazole ester.[1]

Step 2: Neutralization & Coupling

  • In a separate vial, dissolve 1.1 equiv of (S)-2-Amino-N-methylpropanamide HCl in a minimal amount of DMF.

  • Add the remaining 2.0 equiv of DIPEA to this vial.

    • Expert Insight: This "free-basing" step is vital.[1] The first equivalent of base neutralizes the HCl counterion; the second maintains the basic pH required for the amine's nucleophilic attack.

  • Transfer the amine/base mixture dropwise into the activated acid solution (Step 1).[1]

Step 3: Reaction Monitoring

  • Stir at RT under nitrogen atmosphere.

  • Monitor via TLC or LC-MS at T=1h and T=3h.

  • Reaction is typically complete within 2–4 hours.[1]

Step 4: Workup (Extraction) [1]

  • Dilute the reaction mixture with excess Ethyl Acetate (EtOAc).[1]

  • Wash Sequence:

    • Wash 1: 5% NaHCO₃ (3x) – Removes unreacted acid and HATU byproducts.[1]

    • Wash 2: 1M HCl or 5% Citric Acid (3x) – Removes unreacted amine and DIPEA.[1]

    • Wash 3: Brine (1x) – Removes residual water.[1]

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Synthesis Workflow

CouplingWorkflowStartStart: Reagent PrepAcidProtected Amino Acid(PG-AA-OH)Start->AcidAmineSaltH-Ala-NHMe·HCl(Amine Salt)Start->AmineSaltActivateActivation:Add HATU + 1 eq DIPEA(Forms Active Ester)Acid->ActivateNeutralizeNeutralization:Add 2 eq DIPEA(Liberates Free Amine)AmineSalt->NeutralizeCouplingCoupling Reaction:Mix Streams -> Stir 2-4hActivate->CouplingNeutralize->CouplingWorkupWorkup:EtOAc DilutionAcid/Base WashesCoupling->WorkupProductFinal Product:PG-AA-Ala-NHMeWorkup->Product

Caption: Figure 1. Convergent synthesis workflow for HATU-mediated coupling of H-Ala-NHMe[1]·HCl.

Quality Control & Troubleshooting

Analytical Validation[1]
  • H-NMR (DMSO-d6): Look for the characteristic doublet of the alanine methyl group (~1.2 ppm) and the doublet of the N-methyl amide (~2.6 ppm, coupling to NH).[1]

  • Chiral Purity: Because the reagent is (S)-configured, coupling to a chiral acid creates a diastereomer.[1] Use Reverse-Phase HPLC (C18 column) to check for diastereomeric impurities (e.g., L-L vs D-L).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure total base (DIPEA) is at least 3.0 equivalents relative to the amine salt.[1]
Racemization Base concentration too high or reaction too long.[1]Switch from HATU/DIPEA to EDC/HOBt (slower but milder). Keep temperature at 0°C for addition.
Product in Aqueous Phase Product is too polar (short peptide).[1]Skip aqueous extraction.[1] Evaporate DMF and purify directly via Prep-HPLC.

Expert Insights: The "Salt Effect"

The most common failure mode when using (S)-2-Amino-N-methylpropanamide hydrochloride is treating it like a free amine.[1]

  • The Trap: Adding 1.0 equiv of base assumes the reaction is neutral. However, the HCl consumes the first equivalent instantly.

  • The Fix: You must view the reaction mixture's "proton budget."

    • Amine[2][6][7]·HCl requires 1 eq Base

      
       Free Amine + Base·HCl.
      
    • Carboxylic Acid requires 1 eq Base (often) to form the carboxylate for activation.[1]

    • Therefore, 2.5 to 3.0 equivalents of DIPEA are the safe operating window.

Mechanistic Pathway[1]

MechanismSaltH-Ala-NHMe·HCl(Inactive)FreeAmineH-Ala-NHMe(Nucleophile)Salt->FreeAmine+ Base (-HCl)BaseDIPEABase->FreeAmineProductPeptide BondFreeAmine->ProductAttackActiveEsterActivated Acid(Electrophile)ActiveEster->Product

Caption: Figure 2. Deprotonation mechanism required to activate the nucleophile.

References

  • PubChem. (2023).[1] (S)-2-Amino-N-methylpropanamide hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/DIPEA coupling protocols).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the dilemma of coupling reagents. Chemical Society Reviews.[1] [Link]

Technical Guide: (S)-2-Amino-N-methylpropanamide Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Amino-N-methylpropanamide hydrochloride in Asymmetric Synthesis Content Type: Detailed Application Note and Protocol Guide

Abstract & Strategic Value

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS: 61275-22-7), also known as L-Alanine N-methylamide hydrochloride (H-Ala-NHMe[1]·HCl), is a high-value chiral building block derived from the chiral pool (L-Alanine). Its primary utility in modern asymmetric synthesis is twofold:

  • Organocatalyst Precursor: It is the immediate biosynthetic precursor to the MacMillan Imidazolidinone (First Generation) catalysts. These catalysts enable highly enantioselective Diels-Alder, Michael addition, and alkylation reactions via iminium/enamine activation.

  • Peptidomimetic Scaffold: It serves as a structural probe in the synthesis of foldamers and bioactive peptides, where the N-methyl amide terminus constrains backbone geometry and improves metabolic stability.

This guide provides authoritative protocols for its handling, conversion into chiral catalysts, and application in peptide synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2S)-2-amino-N-methylpropanamide hydrochloride
Common Name L-Alanine N-methylamide HCl; H-Ala-NHMe[1]·HCl
CAS Number 61275-22-7
Molecular Formula C₄H₁₀N₂O[1][2] · HCl
Molecular Weight 138.60 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in H₂O, MeOH, EtOH; Insoluble in Et₂O, Hexanes
Melting Point 180–185 °C (dec.)
Chirality (S)-Enantiomer (derived from L-Alanine)

Core Application: Synthesis of MacMillan Imidazolidinone Catalysts

The most critical application of (S)-2-Amino-N-methylpropanamide HCl is the synthesis of (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one. This "First Generation" MacMillan catalyst is synthesized via a condensation reaction with pivalaldehyde.

Mechanism of Action

The secondary amine of the resulting imidazolidinone reacts with α,β-unsaturated aldehydes to form an iminium ion . This lowers the LUMO of the system, facilitating nucleophilic attack or cycloaddition with high stereocontrol due to the bulky tert-butyl group shielding one face of the molecule.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the starting material into the active catalyst.

MacMillanSynthesis Start (S)-2-Amino-N-methylpropanamide (H-Ala-NHMe · HCl) Intermediate Imine Intermediate Start->Intermediate Base (Et3N) MeOH/DCM Reagent Pivalaldehyde (2,2-Dimethylpropanal) Reagent->Intermediate Product MacMillan Catalyst (Gen 1) (2R,5S)-Imidazolidinone Intermediate->Product Cyclization - H2O

Figure 1: Synthetic pathway for the generation of MacMillan Imidazolidinone organocatalysts from (S)-2-Amino-N-methylpropanamide HCl.

Experimental Protocol: Catalyst Synthesis

Objective: Synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Scale: 10 mmol basis.

Reagents:

  • (S)-2-Amino-N-methylpropanamide HCl: 1.39 g (10 mmol)

  • Pivalaldehyde (2,2-dimethylpropanal): 1.2 mL (11 mmol)

  • Triethylamine (Et₃N): 1.53 mL (11 mmol)

  • Methanol (MeOH): 15 mL (Dry)

  • Pentane (for trituration)

Step-by-Step Procedure:

  • Neutralization: In a flame-dried round-bottom flask under nitrogen, suspend the (S)-2-Amino-N-methylpropanamide HCl in dry MeOH (15 mL). Add Et₃N dropwise to neutralize the HCl salt. The solution should become clear.

  • Imine Formation: Add pivalaldehyde (1.1 equiv) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C) for 18–24 hours. The reaction proceeds via imine formation followed by intramolecular ring closure.

  • Work-up: Cool the mixture to room temperature and concentrate in vacuo to remove methanol.

  • Extraction: Redissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) to remove triethylammonium chloride salts. Dry the organic layer over Na₂SO₄.[3]

  • Purification: Concentrate the organic layer.[3] The resulting oil often crystallizes upon standing or trituration with cold pentane. Recrystallization from pentane/ether affords the pure catalyst as white needles.

  • Validation: Check optical rotation and ¹H NMR. The cis-relationship between the methyl and tert-butyl groups is thermodynamically favored and critical for selectivity.

Application 2: Peptidomimetics & Foldamers

(S)-2-Amino-N-methylpropanamide is a "cap" used to terminate peptide chains or introduce specific conformational constraints. The N-methyl amide group eliminates a hydrogen bond donor, altering the folding properties (e.g., promoting turn structures).

Protocol: Coupling to N-Protected Amino Acids

Challenge: Preventing racemization of the incoming amino acid during coupling to the secondary amine (if N-methylated) or the primary amine of this scaffold.

Standard Operating Procedure (SOP):

  • Activation: Use HATU or HBTU as coupling agents. Carbodiimides (EDC/HOBt) are effective but HATU is preferred for sterically hindered couplings involving N-methyl groups.

  • Stoichiometry:

    • N-Protected Amino Acid (e.g., Boc-Phe-OH): 1.0 equiv

    • (S)-2-Amino-N-methylpropanamide HCl: 1.1 equiv[1]

    • DIPEA (Diisopropylethylamine): 3.0 equiv (Crucial to neutralize the HCl salt and activate the carboxylate).

    • HATU: 1.1 equiv.[4]

  • Solvent: DMF or NMP (0.1 M concentration).

  • Execution:

    • Dissolve Amino Acid and DIPEA in DMF.

    • Add HATU and stir for 5 minutes (Pre-activation).

    • Add (S)-2-Amino-N-methylpropanamide HCl.[1][5]

    • Stir at Room Temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine.

Handling, Stability & Safety

Hygroscopicity Management

The hydrochloride salt is significantly hygroscopic. Absorption of atmospheric water leads to:

  • Stoichiometric errors in catalyst synthesis.

  • Hydrolysis risks during storage.

  • Recommendation: Store in a desiccator at 2–8°C. Warm to room temperature before opening the vial to prevent condensation.

Safety Profile
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Upon basification (e.g., adding Et₃N), the free base amine is generated. While less volatile than methylamine, it should still be handled in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Low Yield in Catalyst Synthesis Incomplete neutralization of HCl salt.Ensure Et₃N is high quality and used in slight excess (1.1 equiv). The amine must be free to attack the aldehyde.
Product is an Oil (Not Solid) Presence of residual solvent or stereoisomers.Triturate with cold pentane. If the trans-isomer formed (kinetic product), reflux longer to equilibrate to the thermodynamic cis-isomer.
Racemization Over-activation or high base concentration.Use collidine instead of DIPEA for sensitive peptide couplings. Keep temperature < 0°C during activation.
Visualizing the Catalytic Cycle (Context)

To understand why you synthesize this imidazolidinone, observe its role in the asymmetric Diels-Alder reaction:

CatalyticCycle Catalyst Imidazolidinone Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Substrate - H2O Substrate Enal (Aldehyde) Substrate->Iminium DielsAlder Diels-Alder Cycloaddition Iminium->DielsAlder + Diene Product Chiral Adduct + Catalyst DielsAlder->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Figure 2: The organocatalytic cycle enabled by the derivative of (S)-2-Amino-N-methylpropanamide.

References

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011).[6] The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-53.[6]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244.

  • PubChem Compound Summary. (2024). (S)-2-Amino-N-methylpropanamide hydrochloride (CID 18595779). National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Use of (S)-2-Amino-N-methylpropanamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern peptidomimetic design, offering a potent tool to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity.[1][2] (S)-2-Amino-N-methylpropanamide hydrochloride is a key building block for introducing an N-methylated alanine residue at the C-terminus of a peptide, a modification that can significantly influence the peptide's biological activity and pharmacokinetic profile. This comprehensive guide provides an in-depth exploration of the applications and synthetic protocols for (S)-2-Amino-N-methylpropanamide hydrochloride, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. We will delve into both solid-phase and solution-phase synthesis methodologies, offering detailed, field-tested protocols to empower researchers in their peptide drug discovery and development endeavors.

Introduction: The Significance of C-Terminal N-Methylation

The C-terminal modification of peptides is a critical aspect of their design and function. Introducing an N-methyl amide at the C-terminus, for which (S)-2-Amino-N-methylpropanamide hydrochloride is a primary precursor, can confer several advantageous properties. The methyl group on the amide nitrogen introduces steric hindrance, which can shield the adjacent peptide bond from enzymatic cleavage by peptidases, thereby increasing the peptide's in vivo half-life.[1] Furthermore, the removal of a hydrogen bond donor can increase the lipophilicity of the peptide, potentially improving its ability to cross biological membranes.[1] From a conformational standpoint, N-methylation restricts the rotation around the peptide bond, influencing the peptide's secondary structure and its binding affinity to biological targets.

(S)-2-Amino-N-methylpropanamide hydrochloride serves as a readily available and versatile starting material for accessing these benefits. Its hydrochloride salt form ensures stability and ease of handling, while the free primary amine allows for direct incorporation into a growing peptide chain using standard coupling chemistries.

Physicochemical Properties of (S)-2-Amino-N-methylpropanamide Hydrochloride

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. The key properties of (S)-2-Amino-N-methylpropanamide hydrochloride are summarized in the table below.

PropertyValueReference
CAS Number 61275-22-7[3]
Molecular Formula C₄H₁₁ClN₂O[4][5]
Molecular Weight 138.60 g/mol [4][5]
Appearance Solid[5]
InChI Key UHWFDFLWTAIHRE-DFWYDOINSA-N[5]
SMILES String Cl[H].CNC(C)=O[5]

Strategic Application in Peptide Synthesis: Solid-Phase vs. Solution-Phase

The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) depends on several factors, including the desired scale of synthesis, the complexity of the peptide, and the specific modifications required. (S)-2-Amino-N-methylpropanamide hydrochloride can be effectively utilized in both approaches.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the method of choice for the routine synthesis of peptides.[6] The peptide is assembled on a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away after each step.[6] For the synthesis of peptides with a C-terminal N-methyl amide, a resin such as Rink Amide is commonly employed.[3][5]

Solution-Phase Peptide Synthesis (LPPS): LPPS is often preferred for large-scale synthesis and for peptides that are difficult to assemble on a solid support due to aggregation. While it requires more complex purification steps, it offers greater flexibility in terms of reaction conditions and the use of protecting groups.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol: Incorporation of (S)-2-Amino-N-methylpropanamide as the First Residue

This protocol details the manual synthesis of a peptide with a C-terminal N-methyl alaninamide using Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh)

  • (S)-2-Amino-N-methylpropanamide hydrochloride

  • Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[7]

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

    • Drain the DMF and add the Fmoc deprotection solution (20% piperidine in DMF).

    • Agitate the resin for 5 minutes, then drain. Repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of the First Amino Acid (Fmoc-Xaa-OH):

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU or HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation (Subsequent Amino Acid Couplings):

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Coupling of (S)-2-Amino-N-methylpropanamide Hydrochloride:

    • After the final Fmoc-protected amino acid has been coupled and its Fmoc group removed, wash the resin as described above.

    • In a separate vial, dissolve (S)-2-Amino-N-methylpropanamide hydrochloride (3 equivalents) in DMF.

    • Neutralization: Add DIPEA (3.5 equivalents) to the solution to neutralize the hydrochloride salt and generate the free amine.

    • In another vial, dissolve the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Combine the solutions of the amino acid amide and the coupling reagent, add additional DIPEA (3 equivalents), and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin-bound peptide.

    • Agitate for 2-4 hours. The coupling to the N-methylated amine is often slower due to steric hindrance, so a longer reaction time and/or double coupling may be necessary.[8]

    • Monitor the reaction completion.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally with methanol (3 times) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature. The choice of cleavage cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of SPPS Workflow:

spss_workflow start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-AA-OH (HATU/DIPEA) deprotection1->coupling1 wash1 Wash (DMF/DCM) coupling1->wash1 elongation Repeat Deprotection & Coupling Cycles wash1->elongation deprotection_final Final Fmoc Deprotection elongation->deprotection_final coupling_n_methyl Couple (S)-2-Amino-N- methylpropanamide (HATU/DIPEA) deprotection_final->coupling_n_methyl wash2 Wash & Dry coupling_n_methyl->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Solution-Phase Peptide Synthesis (LPPS) Protocol: Dipeptide Formation

This protocol describes the synthesis of a dipeptide by coupling an N-terminally protected amino acid to (S)-2-Amino-N-methylpropanamide.

Materials:

  • (S)-2-Amino-N-methylpropanamide hydrochloride

  • N-Fmoc protected amino acid (e.g., Fmoc-Phe-OH)

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • Additive: 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)[7]

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, saturated NaCl (brine)

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Protocol Steps:

  • Neutralization of (S)-2-Amino-N-methylpropanamide Hydrochloride:

    • Dissolve (S)-2-Amino-N-methylpropanamide hydrochloride (1 equivalent) in a suitable solvent like DCM.

    • Add a tertiary amine base such as NMM (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.[7] Stir for 15-30 minutes at room temperature.

  • Activation of the N-Fmoc Amino Acid:

    • In a separate flask, dissolve the N-Fmoc protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to form the activated ester.

  • Coupling Reaction:

    • Slowly add the solution containing the free amine of (S)-2-Amino-N-methylpropanamide to the activated N-Fmoc amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Diagram of Solution-Phase Coupling:

lpps_coupling start Fmoc-AA-OH activated_ester Activated Ester (Fmoc-AA-OBt) start->activated_ester Activation reagents DCC/HOBt DCM, 0°C reagents->activated_ester coupling Coupling (Room Temp) activated_ester->coupling amine_start (S)-2-Amino-N- methylpropanamide (from HCl salt + Base) amine_start->coupling workup Work-up & Purification coupling->workup end Fmoc-Dipeptide-N-methylamide workup->end

Caption: Solution-Phase Dipeptide Synthesis.

Causality and Trustworthiness: Explaining Experimental Choices

  • Choice of Coupling Reagents: For coupling to the sterically hindered N-methyl amine of (S)-2-Amino-N-methylpropanamide, phosphonium-based (PyBOP, PyAOP) or aminium/uronium-based (HATU, HBTU) reagents are generally more effective than carbodiimides alone.[9] These reagents form highly reactive activated esters that can overcome the lower nucleophilicity of the secondary amine. The addition of HOBt or its derivatives helps to suppress racemization.

  • Base Selection: A non-nucleophilic tertiary amine like DIPEA or NMM is crucial.[7] These bases are strong enough to deprotonate the carboxylic acid and neutralize the hydrochloride salt without causing significant side reactions like racemization or unwanted deprotection.

  • Protecting Group Strategy: The Fmoc/tBu strategy is widely used due to the mild, base-labile deprotection of the Fmoc group, which is compatible with a wide range of acid-labile side-chain protecting groups.[10] The Boc/Bzl strategy, which utilizes strong acid for deprotection, is an alternative, particularly for sequences prone to aggregation.

  • Cleavage Cocktail Composition: The components of the cleavage cocktail are critical for preventing side reactions. Scavengers like water, thioanisole, and 1,2-ethanedithiol are included to trap reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing the modification of sensitive amino acid residues.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric hindrance of the N-methyl group, coupling reactions can be sluggish. If incomplete coupling is observed, strategies include:

    • Double coupling: Repeating the coupling step with fresh reagents.

    • Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C).

    • Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction.

  • Racemization: While modern coupling reagents are designed to minimize racemization, it can still occur, especially with sensitive amino acids. Using additives like HOBt and avoiding excessive amounts of strong base can help mitigate this issue.

  • Side Reactions during Cleavage: Peptides containing N-methylated residues can sometimes be prone to specific side reactions during acidic cleavage, such as the loss of the N-terminal residue if it is acylated.[1] Careful selection of the cleavage cocktail and conditions is essential.

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed by a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

Conclusion

(S)-2-Amino-N-methylpropanamide hydrochloride is a valuable and versatile building block for the synthesis of peptides with C-terminal N-methyl amide modifications. A thorough understanding of its properties and the nuances of peptide coupling chemistry is essential for its successful application. By carefully selecting the synthetic strategy, coupling reagents, and reaction conditions as detailed in these application notes, researchers can effectively incorporate this modification to enhance the therapeutic potential of their peptide candidates. The protocols provided herein serve as a robust starting point for the development of novel and improved peptide-based therapeutics.

References

  • Doron Scientific. (2023, March 3). (S)-2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. Planning a Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Fang, Y., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(6), 715-722. [Link]

  • Aapptec Peptides. Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Bennett, G. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of peptide science : an official publication of the European Peptide Society, 15(1), 23–29. [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Fang, Y., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Retrieved from [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in enzymology, 289, 46-68. [Link]

  • Tavakol, S. (2023, May 10). How can I percipitate short peptides after resin cleavage from Rink Amide?. ResearchGate. Retrieved from [Link]

  • Vankayala, B., & G G, S. K. (2018). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and peptide letters, 25(10), 940–946. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

Sources

Application Notes and Protocols for Stereoselective Synthesis Utilizing (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift from Chiral Auxiliary to Chiral Building Block

In the landscape of stereoselective synthesis, the quest for efficient and predictable control of chirality is paramount. While traditional chiral auxiliaries—removable chiral moieties that direct the stereochemical outcome of a reaction—are invaluable tools, an equally powerful strategy involves the use of chiral building blocks.[1][2] These are enantiomerically pure starting materials that incorporate their inherent chirality into the final product. (S)-2-Amino-N-methylpropanamide hydrochloride, a derivative of the naturally occurring amino acid L-alanine, is a prime exemplar of such a chiral building block.

This guide deviates from the conventional application note for a chiral auxiliary. Extensive review of the scientific literature indicates that (S)-2-Amino-N-methylpropanamide hydrochloride is not typically employed as a detachable auxiliary in reactions such as asymmetric aldol additions or Michael reactions. Instead, its principal value lies in its role as a precursor for the synthesis of complex chiral molecules, most notably N-methylated peptides and peptidomimetics.[1][3] The inherent (S)-stereochemistry at the α-carbon is preserved and becomes a permanent stereocenter in the target molecule.

This technical guide, therefore, focuses on the strategic application of (S)-2-Amino-N-methylpropanamide hydrochloride as a chiral building block in stereoselective peptide synthesis. We will delve into the causality behind its use, provide detailed protocols for its incorporation into peptide chains, and discuss the impact of N-methylation on peptide conformation and biological activity.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of (S)-2-Amino-N-methylpropanamide hydrochloride is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and alcohols
CAS Number 61275-22-7

Handling and Storage: (S)-2-Amino-N-methylpropanamide hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. As with all amine hydrochlorides, it is important to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Significance of N-Methylation in Peptide and Peptidomimetic Design

The incorporation of N-methylated amino acids, such as the N-methyl-L-alaninamide derived from the title compound, into peptide chains is a powerful strategy in medicinal chemistry and drug discovery.[4][5] This seemingly subtle modification can profoundly influence the physicochemical and biological properties of a peptide.

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases. This leads to a longer in vivo half-life of the peptide therapeutic.[4]

  • Increased Membrane Permeability: The reduction of the hydrogen-bonding capacity of the amide nitrogen upon methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1]

  • Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.[1][6]

  • Modulation of Secondary Structure: The presence of N-methylated residues can disrupt or stabilize secondary structures like α-helices and β-sheets, allowing for the fine-tuning of the peptide's three-dimensional structure.

The following diagram illustrates the concept of incorporating (S)-2-Amino-N-methylpropanamide hydrochloride into a peptide chain.

G cluster_0 Starting Material cluster_1 Activation & Coupling cluster_2 Resulting Peptide A (S)-2-Amino-N-methylpropanamide hydrochloride B Free Amine Generation (Base) A->B Deprotonation C N-terminal Protection (e.g., Fmoc, Boc) B->C Protection D Peptide Coupling (e.g., HATU, HOBt, DIC) C->D Activated Amino Acid E N-Methylated Peptide Chain D->E Peptide Bond Formation

Caption: Workflow for incorporating (S)-2-Amino-N-methylpropanamide into a peptide.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Dipeptide

This protocol provides a representative example of how to incorporate (S)-2-Amino-N-methylpropanamide hydrochloride into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The target is the dipeptide Fmoc-Ala-N(Me)Ala-Resin.

Materials:

  • (S)-2-Amino-N-methylpropanamide hydrochloride

  • Fmoc-Ala-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol:

Part 1: Preparation of the Free Amine of (S)-2-Amino-N-methylpropanamide

Causality: The hydrochloride salt must be neutralized to the free amine to enable subsequent reactions like N-terminal protection or direct coupling.

  • Dissolve (S)-2-Amino-N-methylpropanamide hydrochloride (1.2 eq. relative to the desired protected amino acid) in a minimal amount of DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature. This solution of the free amine is used directly in the next step.

Part 2: Fmoc Protection of (S)-2-Amino-N-methylpropanamide (if not commercially available as Fmoc-N(Me)Ala-OH)

Causality: The N-terminal amine must be protected to prevent self-coupling and to control the sequence of peptide bond formation.

  • To the solution of the free amine from Part 1, add Fmoc-OSu (1.0 eq.) dissolved in DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-(S)-2-amino-N-methylpropanamide (Fmoc-N(Me)Ala-OH).

Part 3: Solid-Phase Peptide Synthesis

Causality: SPPS allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, simplifying purification.

  • Resin Swelling: Place the Rink Amide MBHA resin in the synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Coupling (Fmoc-N(Me)Ala-OH):

    • In a separate vial, pre-activate Fmoc-N(Me)Ala-OH (3.0 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Alternatively, use DIC (3.0 eq.) and HOBt (3.0 eq.) for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: Coupling to N-methylated amino acids can be slower than to their non-methylated counterparts.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Second Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Fmoc-Ala-OH using the same activation and coupling procedure as for Fmoc-N(Me)Ala-OH.

    • Wash the resin as before.

  • Final Deprotection and Cleavage (if desired):

    • Perform a final Fmoc deprotection.

    • To cleave the dipeptide from the resin, wash the resin with DCM and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude H-Ala-N(Me)Ala-NH₂.

The following diagram outlines the SPPS workflow.

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-N(Me)Ala-OH (HATU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple2 Couple Fmoc-Ala-OH (HATU/DIPEA) Deprotect2->Couple2 Wash2 Wash (DMF, DCM) Couple2->Wash2 Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Peptide H-Ala-N(Me)Ala-NH₂ Cleave->Peptide

Caption: Solid-Phase Synthesis of H-Ala-N(Me)Ala-NH₂.

Conclusion: A Versatile Chiral Building Block for Advanced Synthesis

(S)-2-Amino-N-methylpropanamide hydrochloride serves as a valuable chiral building block for the stereoselective synthesis of N-methylated peptides and other complex chiral molecules. While not a classical chiral auxiliary, its utility in introducing a permanent, stereochemically defined N-methylated alanine residue is of significant importance in the development of peptidomimetics with enhanced therapeutic properties. The protocols and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively leverage this versatile compound in their synthetic endeavors. The strategic incorporation of such conformationally constrained amino acids is a cornerstone of modern drug design, enabling the creation of novel therapeutics with improved stability, bioavailability, and efficacy.[6]

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • BenchChem. (2025). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem.
  • Chatterjee, J., Gilon, C., Kessler, H., & Beck-Sickinger, A. G. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 169-183). Humana Press.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3245-3256.
  • BenchChem. (2025). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem.
  • Franke, J., et al. (2023). Diastereoselective Synthesis of 2-Amino-1-Pyrrolines via Gold-Catalyzed N-Alkenylation of Isoxazolines and Rearrangement. ChemRxiv.
  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Hartman, M. C., & Szostak, J. W. (2009). Using the ribosome to synthesize peptidomimetics. Current opinion in chemical biology, 13(4), 435–442.
  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2465-2481.
  • Hsung, R. P., et al. (2005). Allenamides: A Powerful and Versatile Building Block in Organic Synthesis. Current Organic Chemistry, 9(14), 1393-1406.
  • Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene.
  • Trost, B. M., & Dong, G. (2013). Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[4][7]-Stevens rearrangement and ring-closing metathesis. The Journal of organic chemistry, 78(18), 9205–9217.

  • Bolt, G., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules (Basel, Switzerland), 24(17), 3108.
  • Google Patents. (2013). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • Guichard, G., & Huc, I. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules (Basel, Switzerland), 16(12), 10243–10271.
  • Brimble, M. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-421.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • Brimble, M. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-421.
  • Kananovich, D. G., & Kochetkov, K. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(19), 6527.
  • Cardillo, G., & Gentilucci, L. (2005). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. The Journal of organic chemistry, 70(22), 8790–8800.
  • Davies, S. G., & Fletcher, A. M. (2008). Diastereoselective synthesis of β-amino acid derivatives from dihydropyridones. Tetrahedron: Asymmetry, 19(14), 1697-1704.

Sources

Application Note: Derivatization Strategies for (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-N-methylpropanamide hydrochloride (L-Alanine N-methylamide HCl) is a critical chiral intermediate in the synthesis of peptidomimetics and pharmaceutical agents. Its analysis is complicated by three factors:

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (254 nm) ineffective.

  • High Polarity: As a hydrochloride salt, it exhibits poor retention on standard C18 RP-HPLC columns.

  • Chiral Integrity: Verifying the enantiomeric excess (% ee) of the (S)-isomer against the (R)-impurity requires specific chiral discrimination.

This guide details two validated derivatization protocols: Marfey’s Method (LC-UV/MS) for absolute chiral purity and PFPA Acylation (GC-MS) for high-throughput volatility analysis.

Pre-Analytical Considerations: The HCl Salt Challenge

Critical Causality: Direct derivatization of hydrochloride salts often fails because the amine is protonated (


), rendering it non-nucleophilic.
  • The Fix: You must neutralize the salt in situ using a volatile organic base (for GC) or an alkaline buffer (for LC) to liberate the free amine (

    
    ) for reaction.
    
Analytical Decision Matrix

The following logic flow dictates the choice of method based on analytical requirements.

MethodSelection Start Analytical Goal Chiral Chiral Purity (Enantiomeric Excess) Start->Chiral Quant Trace Quantitation (Achiral) Start->Quant Marfeys Protocol A: Marfey's Reagent (LC-UV or LC-MS) *Separates diastereomers on C18* Chiral->Marfeys Requires Optical Resolution Quant->Marfeys If LC-MS available GCMS Protocol B: PFPA Derivatization (GC-MS) *High volatility & sensitivity* Quant->GCMS High Throughput

Figure 1: Decision tree for selecting the optimal derivatization pathway.

Protocol A: Chiral Purity via Marfey’s Reagent (LC-UV/MS)

Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) reacts with the primary amine of the analyte. Because FDAA is optically pure (L-form), it converts the enantiomeric mixture of the analyte ((S) and (R)) into diastereomers (L-L and L-R). Why this works: Diastereomers have different physical properties and can be separated on a standard achiral C18 column, eliminating the need for expensive chiral columns.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

  • Diluent: 50% Acetonitrile in water.

Step-by-Step Methodology
  • Sample Prep: Dissolve 1.4 mg of (S)-2-Amino-N-methylpropanamide HCl in 100 µL of water (approx. 100 mM).

  • Neutralization (Critical): Add 40 µL of 1 M NaHCO3 .

    • Note: This neutralizes the HCl salt and buffers the pH to ~8.5, optimal for nucleophilic attack.

  • Derivatization: Add 200 µL of FDAA Solution (Acetone).

  • Incubation: Vortex and heat at 40°C for 60 minutes in a sealed vial.

    • Self-Validation: The solution must turn bright yellow/orange. If it remains pale, pH is likely too low.

  • Quenching: Cool to room temperature and add 40 µL of 1 M HCl .

    • Reason: Stops the reaction and prevents hydrolysis of the amide bond.

  • Dilution: Dilute 1:10 with Diluent. Filter (0.2 µm PTFE) and inject.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 340 nm (max absorbance of dinitrophenyl group).[2]

Workflow Visualization

MarfeysWorkflow Sample (S)-Analyte HCl (Salt Form) Base Add NaHCO3 (Free Amine) Sample->Base FDAA Add FDAA (L-form) Heat 40°C Base->FDAA Result Diastereomer Pair (L-L and L-R) Separable on C18 FDAA->Result

Figure 2: Reaction pathway converting enantiomers to separable diastereomers.

Protocol B: Volatility Enhancement via PFPA (GC-MS)

Mechanism: Pentafluoropropionic anhydride (PFPA) acylates the primary amine. The resulting amide is highly volatile and the fluorine atoms provide high electronegativity, enhancing sensitivity in Electron Impact (EI) ionization.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Reagent: PFPA (Pentafluoropropionic anhydride).[3][4][5]

  • Solvent/Base: Pyridine (Anhydrous) and Ethyl Acetate (1:4 v/v).

    • Why Pyridine? It acts as an acid scavenger to neutralize the HCl salt and the acid byproduct of the acylation.

Step-by-Step Methodology
  • Weighing: Weigh 1.0 mg of sample into a GC crimp vial.

  • Solvation: Add 100 µL of Pyridine/Ethyl Acetate (1:4) .

  • Reaction: Add 50 µL of PFPA . Cap immediately.

    • Safety: PFPA is corrosive and moisture-sensitive. Work in a fume hood.

  • Heating: Incubate at 60°C for 30 minutes .

  • Evaporation (Optional but Recommended): Evaporate to dryness under

    
     stream and reconstitute in 200 µL Ethyl Acetate to remove excess acid.
    
  • Injection: Inject 1 µL into GC-MS (Split 1:20).

GC-MS Parameters
ParameterSetting
Inlet Temp 250°C
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
Ion Source EI (70 eV), Source Temp 230°C
Target Ions Monitor molecular ion [M]+ and characteristic loss of

Validation Criteria (Self-Validating Systems)

To ensure the trustworthiness of your data, every run must meet these criteria:

Chiral Resolution Check (Protocol A)
  • Requirement: You must inject a "Racemic System Suitability Mix" (mix of pure S-isomer and spiked R-isomer).

  • Pass Criteria: Resolution (

    
    ) between the L-L (S-analyte) and L-R (R-impurity) peaks must be > 1.5. If peaks overlap, flatten the gradient slope (e.g., 0.5% B/min).
    
Derivatization Efficiency (Protocol B)
  • Requirement: Use Norleucine as an Internal Standard (IS).

  • Pass Criteria: The area ratio of Analyte/IS must be consistent (<5% RSD) across 3 replicate injections. A drop in IS response indicates moisture contamination in the PFPA reagent.

Stability
  • Marfey's Derivatives: Stable for 24 hours at 4°C in the dark (light sensitive).

  • PFPA Derivatives: Stable for 48 hours if kept anhydrous.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC and HPLC.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide.

  • Szokan, G., et al. (1989). Application of Marfey's reagent in racemization studies of amino acid amides.[6] Journal of Chromatography A, 444, 115-122.

Sources

Application Note & Protocol: Quantitative Analysis of (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of (S)-2-Amino-N-methylpropanamide hydrochloride. As a chiral amino acid amide, its characterization requires robust methodologies to determine not only its concentration and purity but also its enantiomeric integrity. We present detailed protocols for a primary assay using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, a crucial method for enantiomeric purity assessment via Chiral HPLC, and the framework for developing a stability-indicating method through forced degradation studies. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing both step-by-step instructions and the scientific rationale behind the methodological choices, ensuring adherence to rigorous scientific standards and regulatory expectations.

Introduction and Analytical Strategy

(S)-2-Amino-N-methylpropanamide, a derivative of the amino acid L-alanine, is a key building block in pharmaceutical synthesis. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications. Accurate quantification is paramount throughout the drug development lifecycle—from raw material testing and process monitoring to final product release and stability studies.

The primary analytical challenges associated with this molecule are its lack of a strong native chromophore, rendering direct UV detection insensitive, and its chiral nature, which necessitates enantiomer-specific analysis. Our strategy, therefore, employs a multi-faceted approach:

  • Primary Assay and Impurity Profiling: An RP-HPLC method coupled with pre-column derivatization to introduce a fluorescent or UV-active tag. This allows for sensitive quantification and separation from process-related impurities.

  • Enantiomeric Purity: A dedicated Chiral HPLC method to resolve and quantify the (S)-enantiomer from its (R)-counterpart, ensuring stereochemical control.

  • Stability Assessment: A protocol for forced degradation studies to identify potential degradation products and validate the primary assay as a "stability-indicating method," a requirement for regulatory submissions.[1]

This guide is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines, ensuring the developed methods are suitable for their intended purpose.[2][3]

Physicochemical Properties & Methodological Implications

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyStructure/ValueImplication for Analytical Method Development
Chemical Structure The molecule contains a secondary amine and an amide functional group. The amide bond is susceptible to hydrolysis under acidic or basic conditions.[4][5]
Chirality Contains one stereocenter at the α-carbon.A specific chiral analytical method is mandatory to control the enantiomeric purity of the desired (S)-enantiomer.[6]
UV Absorbance Lacks a significant chromophore for detection above 220 nm.Direct UV detection is impractical. Derivatization with a UV-active or fluorescent tag is required for sensitive quantification.[7][8]
Form Hydrochloride SaltHighly soluble in aqueous media, simplifying the preparation of standards and samples.
Functional Groups Secondary Amine (-NHCH₃), Amide (-CONH₂)The secondary amine is the primary target for derivatization. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are effective for both primary and secondary amines.[9]

Method 1: RP-HPLC with Pre-Column Derivatization for Assay and Purity

This method is the cornerstone for quantifying (S)-2-Amino-N-methylpropanamide hydrochloride and profiling related impurities. The core principle involves a chemical reaction (derivatization) that attaches a fluorescent molecule to the analyte's secondary amine prior to chromatographic separation.

Causality of Method Choices:

  • Pre-column Derivatization: Chosen over post-column derivatization as it generally requires less complex instrumentation and can lead to better separation of the derivatized products from reagent-related artifacts.[8]

  • FMOC-Cl Reagent: Selected because it reacts efficiently with both primary and secondary amines under mild conditions to form a stable, highly fluorescent derivative, enabling low detection limits.[9]

  • Reversed-Phase C18 Column: The industry standard for its robustness and ability to separate a wide range of moderately polar to nonpolar compounds, including the relatively nonpolar FMOC-analyte derivative.

Workflow for RP-HPLC with Pre-Column Derivatization

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Water) s1->s2 d1 Aliquot Sample/Standard s2->d1 d2 Add Borate Buffer (for pH control) d1->d2 d3 Add FMOC-Cl Reagent (in Acetonitrile) d2->d3 d4 Vortex & React (Room Temp, ~2 min) d3->d4 d5 Quench Reaction (e.g., with an amine like Amantadine) d4->d5 h1 Inject Derivatized Solution d5->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 Fluorescence Detection (Ex: 266 nm, Em: 305 nm) h2->h3 p1 Integrate Peak Area h3->p1 p2 Construct Calibration Curve p1->p2 p3 Calculate Concentration & Purity (%) p2->p3

Caption: Workflow for quantification via pre-column derivatization and RP-HPLC.

Protocol 3.1: Detailed Experimental Procedure

1. Reagents and Materials:

  • (S)-2-Amino-N-methylpropanamide hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., 18 MΩ·cm)

  • Boric Acid

  • Sodium Hydroxide

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Amantadine hydrochloride (or other primary amine for quenching)

  • Phosphoric Acid

2. Preparation of Solutions:

  • Diluent: HPLC Grade Water.

  • Borate Buffer (0.4 M, pH 7.8): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 7.8 with 1 N Sodium Hydroxide.

  • FMOC-Cl Reagent (3 mg/mL): Dissolve 15 mg of FMOC-Cl in 5 mL of Acetonitrile. Prepare this solution fresh daily.

  • Quenching Solution (5 mg/mL): Dissolve 25 mg of amantadine hydrochloride in 5 mL of water.

  • Mobile Phase A: 40 mM Phosphate buffer pH 7.8.[9]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution.

  • Sample Solution: Prepare sample solutions at a target concentration within the calibration range (e.g., 50 µg/mL).

4. Automated Derivatization and Injection Protocol (Example for Autosampler):

  • Transfer 10 µL of standard/sample to an autosampler vial.

  • Add 100 µL of Borate Buffer.

  • Add 40 µL of FMOC-Cl Reagent. Mix well.

  • Wait for 2 minutes for the reaction to proceed.

  • Add 40 µL of Quenching Solution to consume excess FMOC-Cl. Mix well.

  • Inject 5 µL of the final mixture.

5. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 40 mM Phosphate Buffer, pH 7.8
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10)
Gradient 0-1.9 min, 0% B; 1.9-18.1 min, 0-57% B; 18.1-18.6 min, 57-100% B; 18.6-22.3 min, 100% B; 22.3-23.2 min, 100-0% B; 23.2-26.0 min, 0% B. (Adapted from Agilent methods[9])
Flow Rate 2.0 mL/min
Column Temp. 40 °C
Detector Fluorescence Detector (FLD)
Excitation λ 266 nm
Emission λ 305 nm
Method Validation Summary (as per ICH Q2(R1))

The method must be validated to demonstrate its suitability.[3]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999 over 1-100 µg/mL range
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%< 0.8% (Repeatability); < 1.5% (Intermediate)
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999.Method is specific when tested against forced degradation samples.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is essential to confirm the stereochemical identity of the drug substance. It separates the (S)- and (R)-enantiomers, allowing for the quantification of the unwanted (R)-enantiomer as a chiral impurity.

Causality of Method Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[10] They create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

  • Normal Phase Eluents: Mobile phases consisting of hexane/isopropanol or similar non-polar/polar solvent mixtures are typically used with polysaccharide CSPs to promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[11]

Protocol 4.1: Detailed Experimental Procedure

1. Reagents and Materials:

  • (S)-2-Amino-N-methylpropanamide hydrochloride Reference Standard

  • (R)-2-Amino-N-methylpropanamide hydrochloride (if available for peak identification)

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (optional, as a mobile phase additive)

2. Standard and Sample Preparation:

  • System Suitability Solution: Prepare a solution containing both (S)- and (R)-enantiomers (e.g., a 50:50 racemic mixture or a spiked sample) to confirm the resolution of the two peaks.

  • Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent (e.g., IPA) to a concentration of approximately 1 mg/mL.

3. Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak® IA or similar amylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (80:20 v/v) with 0.1% TFA (if needed for peak shape)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector UV Detector
Wavelength 210 nm (detecting the amide/carboxyl end-group)

4. Data Analysis:

  • Identify the peaks for the (S)- and (R)-enantiomers using the reference standards or spiked sample.

  • Calculate the percentage of the unwanted (R)-enantiomer using the area percent method: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100

Method 3: Development of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[2] This is achieved by performing forced degradation studies.[1]

Causality of Stress Conditions: The selected stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines (Q1A/Q1B) and are chosen to simulate the potential environmental stresses a drug substance might encounter, thereby generating likely degradation products.[12][13] Amides are known to be susceptible to hydrolysis, which is why acid and base stress are particularly critical.[4]

Logical Flow for Stability-Indicating Method Development

G cluster_stress Forced Degradation (ICH Q1A/Q1B) start Define Analyte & Develop Initial HPLC Method (e.g., Method 1) s1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->s1 s2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->s2 s3 Oxidation (e.g., 3% H₂O₂, RT) start->s3 s4 Thermal Stress (e.g., 80°C, Solid State) start->s4 s5 Photostability (Light Cabinet) start->s5 analyze Analyze Stressed Samples using Initial HPLC Method s1->analyze s2->analyze s3->analyze s4->analyze s5->analyze evaluate Evaluate Specificity: Is Analyte Peak Separated from all Degradant Peaks? analyze->evaluate optimize Optimize HPLC Method (Gradient, pH, Column) evaluate->optimize No validate Validate Final Method (ICH Q2(R1)) evaluate->validate Yes optimize->analyze

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Protocol 5.1: Forced Degradation Study

Objective: To generate ~5-20% degradation of the active substance to ensure degradation products are formed at detectable levels.

  • Preparation: Prepare solutions of (S)-2-Amino-N-methylpropanamide hydrochloride at ~1 mg/mL.

  • Acid Hydrolysis: Add an equal volume of 1.0 M HCl. Heat at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 1.0 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis. Amide hydrolysis is often faster under basic conditions.[5]

  • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Monitor over time.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C. Sample at time points (e.g., 1, 3, 7 days), dissolve, and analyze.

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze against a dark control.

Analysis of Stressed Samples:

  • Analyze all samples using the RP-HPLC method (Method 1).

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity of the main analyte peak in each stressed condition.

  • The method is considered "stability-indicating" if there is adequate resolution between the parent peak and all degradation product peaks, and the peak purity analysis confirms the main peak is spectrally homogenous.

Conclusion

The analytical control of (S)-2-Amino-N-methylpropanamide hydrochloride requires a combination of robust chromatographic techniques. The RP-HPLC method with FMOC derivatization provides a sensitive and accurate tool for assay and impurity determination. This method, when validated through forced degradation studies, serves as a reliable stability-indicating assay. Complementing this, the Chiral HPLC method is indispensable for ensuring the required enantiomeric purity. Together, these protocols form a comprehensive analytical package for the quality control and development of this important pharmaceutical intermediate, ensuring it meets the highest standards of safety and efficacy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of (S)-Methyl 2-aminobutanoate hydrochloride.
  • YAKHAK HOEJI. (2021).
  • ResearchGate. (2025). Comparison of Three Methods for Quantification of L-alanyl-L-glutamine.
  • International Journal of Research and Review. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • Pharmaceutical Development Resources. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • ACS Publications. (n.d.). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • The Pharmaceutical Journal. (2010).
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • PubMed. (n.d.). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Labinsights. (2023).
  • ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • MDPI. (2024).
  • Chromatography Today. (n.d.).
  • AMSbiopharma. (2025).
  • ICH. (n.d.). Quality Guidelines.

Sources

Application Note: NMR Spectroscopy of (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-2-Amino-N-methylpropanamide hydrochloride (H-Ala-NHMe·HCl) is a critical peptidomimetic building block and a fundamental model system for studying protein backbone dynamics. Often referred to as "Alanine N-methylamide," this molecule represents the smallest unit containing both


 and 

torsion angles, making it a standard for conformational analysis.

However, its characterization presents specific challenges:

  • Hygroscopicity: The hydrochloride salt avidly absorbs atmospheric moisture, leading to water peaks that obscure the

    
    -proton region.
    
  • Proton Exchange: The ammonium (

    
    ) and amide (
    
    
    
    ) protons are labile. Improper solvent choice (e.g.,
    
    
    ,
    
    
    ) results in the loss of critical scalar coupling information necessary for structural verification.

This guide provides a validated protocol for the complete structural assignment of H-Ala-NHMe·HCl using DMSO-


, focusing on distinguishing the salt form from the free base and identifying common synthetic impurities.

Sample Preparation Protocol

The "Dry-Box" Requirement

The hydrochloride salt is hygroscopic.[1] Water contamination in DMSO-


 causes the exchangeable protons (

,

) to broaden or merge with the water signal (

ppm), destroying multiplet structure.

Protocol:

  • Vessel Preparation: Pre-dry 5mm NMR tubes and caps in a vacuum oven at 40°C for 2 hours.

  • Weighing: Weigh 5–10 mg of H-Ala-NHMe·HCl. Ideal environment: Nitrogen-filled glovebox. If unavailable, work rapidly.

  • Solvent Addition: Add 0.6 mL of 100% DMSO-

    
      (ampoule grade, 99.96% D).
    
    • Critical: Do NOT use DMSO from a previously opened bottle stored on a shelf.

  • Dissolution: Vortex until clear. Sonicate for 30 seconds if "gel-like" aggregates persist (common with peptide salts).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).

Workflow Diagram

SamplePrep Step1 Vacuum Dry NMR Tubes Step2 Rapid Weighing (5-10 mg) Step1->Step2 Prevent Moisture Step3 Add DMSO-d6 (Ampoule Grade) Step2->Step3 Minimize Air Exposure Step4 Vortex/Sonicate (Ensure Clarity) Step3->Step4 Step5 Acquisition (300K) Step4->Step5

Figure 1: Sample preparation workflow emphasizing moisture control to preserve exchangeable proton signals.

Acquisition Parameters ( NMR)

To resolve the coupling between the N-methyl group and the amide proton, specific acquisition parameters are required.

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard proton acquisition.
Relaxation Delay (D1)

sec
Ensure full relaxation of methyl protons for accurate integration.
Number of Scans (NS) 16 or 32Sufficient S/N for 5 mg sample.
Spectral Width (SW) 12–14 ppmCapture downfield Amide/Ammonium protons (8–9 ppm).
Temperature 298 K (25°C)Standard. Higher temps (e.g., 310K) sharpen NH peaks but increase exchange rates.

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO- )

The spectrum is distinct from the free base. The protonation of the N-terminus (


) exerts an electron-withdrawing effect, shifting the 

-CH and

-CH

downfield compared to free alanine.

Table 1:


 NMR Assignment (400 MHz, DMSO-

)
PositionGroupShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Amide

8.5 – 8.7Broad Quartet (br q)1H

Ammonium

8.1 – 8.3Broad Singlet3HN/A (Exchange broadening)

-Methine

3.8 – 4.0Quartet (q)1H

N-Methyl

2.6 – 2.7Doublet (d)3H


-Methyl

1.3 – 1.4Doublet (d)3H

Structural Validation Logic (Self-Validating)
  • The N-Methyl Doublet: In a perfectly dry sample, the N-methyl signal at ~2.65 ppm appears as a doublet .

    • Why? It couples to the adjacent Amide NH.

    • Failure Mode: If the sample is wet or in

      
      , the NH exchanges rapidly, decoupling the spin system. The N-methyl signal collapses into a singlet .
      
    • Rule: Doublet = Dry/Valid. Singlet = Wet/Invalid.

  • Integral Ratio: The integration must follow the stoichiometry 3:3:1:1:3 (

    
     : N-Me : 
    
    
    
    -H : NH : Ala-Me).
    • Note: The

      
       integration (3H) is often lower (e.g., 2.5H) due to partial exchange with residual water in DMSO.
      
Connectivity Diagram (COSY/HMBC)

This diagram illustrates the scalar couplings visible in 2D experiments, confirming the connectivity.

Connectivity NH3 Ammonium (NH3+) ~8.2 ppm AlphaCH Alpha-CH ~3.9 ppm AlphaCH->NH3 Weak/Exch BetaMe Beta-Methyl ~1.35 ppm AlphaCH->BetaMe COSY (3J) Carbonyl C=O (Silent in 1H) AlphaCH->Carbonyl HMBC BetaMe->Carbonyl HMBC AmideNH Amide NH ~8.6 ppm AmideNH->Carbonyl HMBC NMe N-Methyl ~2.65 ppm AmideNH->NMe COSY (3J) Diagnostic

Figure 2: Scalar coupling network. The Amide NH


 N-Methyl correlation is the primary quality control marker.

Quality Control: Impurity Profiling

In drug development contexts, identifying synthetic byproducts is as important as confirming the product.

ImpurityChemical Shift Markers (DMSO-

)
Origin
Methylamine HCl

ppm (s or br)
Excess reagent from amidation. Often overlaps with DMSO or N-Me.
Alanine Methyl Ester

ppm (

, s)
Unreacted starting material.
Diketopiperazine

(CH),

(Me)
Cyclic dimer formation (common in peptide storage).
Ethanol

(t),

(q)
Recrystallization solvent.
Toluene

(s),

(m)
Process solvent.

Troubleshooting Tip: If the N-methyl doublet at 2.65 ppm has a "shoulder" or a small singlet at its base, it indicates residual Methylamine HCl or free base formation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. Link

  • Organic Syntheses. (2011). Synthesis of L-Alanine-N-Methylamide. Organic Syntheses, 88, 377. (Provides impurity profiles and synthesis context). Link

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[4] Link

Sources

Application Note: (S)-2-Amino-N-methylpropanamide Hydrochloride in Stereospecific Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(S)-2-Amino-N-methylpropanamide hydrochloride (L-Alanine N-methylamide hydrochloride; H-Ala-NHMe·HCl) is a pivotal chiral building block in the synthesis of peptidomimetics and small-molecule protease inhibitors. Unlike simple amino acid esters, the N-methyl amide moiety mimics the electronic and steric properties of the peptide bond while eliminating the ionizable C-terminal carboxylate.

This modification confers three critical pharmacological advantages:

  • Metabolic Stability: It blocks C-terminal degradation by carboxypeptidases.

  • Membrane Permeability: It removes the negative charge of the C-terminus, significantly optimizing the logP for intracellular targets.

  • Conformational Restriction: The methyl group introduces steric constraints that can lock bioactive conformations in enzyme inhibitors.

This guide details the handling, coupling dynamics, and quality control of this reagent, specifically addressing the challenges of maintaining stereochemical integrity during scale-up.

Chemical Profile & Quality Control

Before initiating synthesis, the integrity of the starting material must be verified. The hydrochloride salt is preferred over the free base due to the latter's volatility and instability.

Table 1: Physicochemical Specifications
PropertySpecificationCritical Note
IUPAC Name (S)-2-Amino-N-methylpropanamide HCl-
Common Name L-Ala-NHMe·HCl-
CAS Number 61275-22-7Verify against CAS 19701-83-8 (Free base)
Molecular Weight 138.59 g/mol Use this value for stoichiometry (Salt form)
Chiral Purity

99.5% ee
Check via Chiral HPLC (Crownpak or Chiralpak)
Appearance White to off-white hygroscopic solidMust be stored under desiccant
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesDissolve in DMF/DMSO for coupling; use DCM for precipitative workups

Synthetic Application: Peptidomimetic Coupling

The primary application of H-Ala-NHMe·HCl is in "capping" the C-terminus of therapeutic peptides or assembling fragments for protease inhibitors (e.g., Elastase or Proteasome inhibitors).

The Challenge: Salt Neutralization & Racemization

The reagent is supplied as a hydrochloride salt. To participate in nucleophilic attack, the amine must be deprotonated. However, premature or excessive base addition in the presence of activated esters can lead to racemization of the incoming amino acid (the electrophile) via the oxazolone mechanism.

Mechanism of Action

The synthesis involves an amide coupling where H-Ala-NHMe acts as the nucleophile.

CouplingMechanism Salt (S)-Ala-NHMe·HCl (Stable Storage Form) FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization Base Base (DIPEA/NMM) Base->FreeAmine Transition Tetrahedral Intermediate FreeAmine->Transition Nucleophilic Attack ActivatedAcid Activated Carboxylic Acid (Electrophile) ActivatedAcid->Transition Product Stereospecific Amide Product Transition->Product Elimination

Figure 1: Activation and coupling pathway.[1] The release of the free amine must be synchronized with the presence of the activated acid to minimize side reactions.

Detailed Experimental Protocols

Protocol A: Standard Coupling with HATU (High Efficiency)

Best for: Difficult couplings or sterically hindered fragments.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • H-Ala-NHMe·HCl (1.1 equiv)

  • HATU (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask under Nitrogen, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.05 equiv) to the solution. Stir for 2 minutes to form the O-At ester.

    • Note: Do not wait longer than 5 minutes; the active ester can hydrolyze or rearrange.

  • Nucleophile Preparation: In a separate vial, dissolve H-Ala-NHMe·HCl (1.1 equiv) in a minimal amount of DMF.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Neutralization (Critical): Immediately add DIPEA (3.0 equiv) dropwise.

    • Why 3.0 equiv? 1.0 equiv neutralizes the HCl on the amine; 1.0 equiv neutralizes the acid partner (if free acid); 1.0 equiv maintains basic pH for the reaction.

  • Monitoring: Stir at Room Temperature. Monitor via LC-MS. Reaction is typically complete in 1–2 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% NaHCO₃ (remove unreacted acid), 1M HCl (remove unreacted amine/DIPEA), and Brine. Dry over Na₂SO₄.

Protocol B: Racemization-Suppressed Coupling (EDC/Oxyma)

Best for: Chiral-sensitive partners where HATU causes epimerization.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • H-Ala-NHMe·HCl (1.1 equiv)

  • EDC[2]·HCl (1.2 equiv)

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (1.2 equiv)

  • Base: TMP (2,4,6-Collidine) (2.5 equiv) - Softer base reduces racemization risk.

Workflow Logic: Oxyma Pure is superior to HOBt for suppressing racemization while maintaining high coupling rates.

RacemizationControl Start Start Coupling CheckChiral Is the Acid Partner Chirally Labile? Start->CheckChiral Robust Use HATU / DIPEA CheckChiral->Robust No (e.g., Glycine, Proline) Sensitive Use EDC / Oxyma / Collidine CheckChiral->Sensitive Yes (e.g., Cys, His, Phe) Mechanism Oxyma forms stable active ester Prevents Oxazolone formation Sensitive->Mechanism

Figure 2: Decision matrix for coupling reagent selection to preserve stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure DIPEA/NMM is added after mixing amine and acid, or verify pH is >8 using wet pH paper (spot check).
Racemization Base-catalyzed proton abstraction from the activated acid.Switch from DIPEA to Collidine (TMP). Use Oxyma instead of HOBt. Pre-cool reaction to 0°C during base addition.
Hygroscopicity H-Ala-NHMe·HCl absorbed water.Dry the salt in a vacuum desiccator over P₂O₅ for 24h before use. Water hydrolyzes active esters.
Double Addition Excess amine reacting with active ester.Unlikely with this reagent, but ensure stoichiometry is strict (1.1 equiv).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18595779, (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma/HATU mechanisms). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Temperature optimization for (S)-2-Amino-N-methylpropanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Thermal Management & Process Optimization

Case ID: CAS-61275-22-7-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride (also known as N-methyl-L-alaninamide HCl) presents a deceptive simplicity. While the bond formation is standard peptide chemistry, the small steric bulk of the alanine side chain (–CH₃) makes the


-carbon highly susceptible to racemization via oxazolone formation if thermal parameters are ignored. Furthermore, the deprotection of the Boc-intermediate is vigorously exothermic, posing risks of degradation and yield loss.

This guide replaces generic protocols with a thermodynamically optimized workflow , focusing on three critical thermal control points: Kinetic Control Coupling , Exothermic Deprotection , and Metastable Zone Crystallization .

Phase 1: The Coupling Reaction (Chiral Integrity)

Objective: Form the amide bond while maintaining Enantiomeric Excess (ee) >99%.

The Core Problem: Racemization

The primary failure mode in this synthesis is the loss of chirality at the


-carbon. This is not random; it is a temperature-dependent competition between the desired intermolecular amine attack and the undesired intramolecular cyclization (Oxazolone formation).
  • Pathway A (Desired): Kinetic attack of Methylamine on the activated ester.

  • Pathway B (Undesired): Cyclization to form an oxazolone, which rapidly tautomerizes and racemizes. This pathway's rate constant (

    
    ) doubles for every ~5°C increase. 
    
Protocol: Mixed Anhydride Method (Isobutyl Chloroformate)

We prioritize the Mixed Anhydride method over carbodiimides (EDC/DCC) for this specific substrate because it allows for lower operating temperatures (-15°C), effectively freezing out the racemization pathway.

Optimized Thermal Parameters:

ParameterSetpointCritical LimitConsequence of Excursion
Activation Temp -15°C > -5°CHigh risk of racemization (drop in ee%).
Amine Addition -15°C > 0°CFormation of N-methyl/isobutyl mixed byproducts.
Post-Stir Ramp 20°C > 25°CHydrolysis of the amide if moisture is present.

Step-by-Step Troubleshooting:

  • Q: My product is racemic (ee < 50%). What happened?

    • Diagnosis: You likely added the methylamine too fast or at too high a temperature. The exotherm from the amine addition spiked the internal temperature, triggering oxazolone formation.

    • The Fix: Pre-cool the Methylamine solution (in THF or MeOH) to -10°C before addition. Use an internal temperature probe; do not rely on bath temperature.

  • Q: I see a "doublet" impurity in NMR (Isobutyl amide byproduct).

    • Diagnosis: "Wrong-way" opening of the anhydride. This occurs if the reaction is too cold (< -30°C) or if steric hindrance is misjudged.

    • The Fix: Maintain the strict -15°C window. Ensure the base (NMM or TEA) is added slowly to avoid local hot spots.

Phase 2: Boc-Deprotection (Thermal Safety)

Objective: Remove the tert-butyloxycarbonyl group without charring or hydrolyzing the amide.

The Core Problem: Thermal Runaway

The cleavage of the Boc group by HCl generates isobutylene gas and CO₂. This reaction is highly exothermic (


). In a closed or poorly cooled system, this heat accelerates acid-catalyzed hydrolysis of your newly formed amide bond (cleaving the methylamine you just attached).
Protocol: Anhydrous HCl/Dioxane or HCl/IPA

Optimized Thermal Parameters:

ParameterSetpointCritical LimitConsequence of Excursion
Addition Temp 0°C > 10°CRapid gas evolution (foam-over); Amide hydrolysis.
Reaction Temp 20°C > 30°CProduct discoloration (charring); Byproduct formation.
Solvent Choice Dioxane/IPA Avoid WaterWater + Heat + Acid = Hydrolysis of the amide.

Step-by-Step Troubleshooting:

  • Q: The reaction turned dark brown/black.

    • Diagnosis: Thermal degradation. You likely added the HCl solution in one shot (bolus addition) at room temperature.

    • The Fix: Perform a "controlled dose" addition. Add 4M HCl in Dioxane dropwise over 30 minutes at 0°C. Allow to warm to Room Temp (RT) only after gas evolution subsides.

  • Q: My yield is low, and I recovered L-Alanine.

    • Diagnosis: You hydrolyzed the amide bond. This happens if moisture was present and the reaction got hot.

    • The Fix: Use anhydrous HCl (gas) bubbled into dry solvent, or commercially available anhydrous HCl in Dioxane. Keep the system under

      
       atmosphere.
      

Phase 3: Crystallization & Isolation

Objective: Isolate the hygroscopic HCl salt as a free-flowing white powder.

The Core Problem: Oiling Out

Short-chain amino acid amides are notoriously hygroscopic and prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if cooled too quickly.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve crude oil in minimum Methanol (MeOH) at 35°C.

  • Nucleation: Add Diethyl Ether (Et₂O) or MTBE dropwise until slight turbidity persists.

  • Thermal Ramp:

    • Cool to 20°C (1°C/min).

    • Cool to 0°C (0.5°C/min).

    • Hold at 0°C for 2 hours.

Visualizing the Process Logic:

G Start Start: Boc-L-Ala-OH Activation Activation (Isobutyl Chloroformate) Temp: -15°C Start->Activation Dissolve in THF/NMM Coupling Coupling (Methylamine Addition) Temp: -15°C -> 0°C Activation->Coupling Critical: Maintain < -10°C Racemization RISK: Racemization (Oxazolone Path) Activation->Racemization If T > -5°C Workup Workup (Wash: Citric Acid/NaHCO3) Temp: RT Coupling->Workup Solvent Swap Deprotection Deprotection (4M HCl/Dioxane) Temp: 0°C -> RT Workup->Deprotection Dry Organic Layer Crystallization Crystallization (MeOH / Et2O) Temp: 35°C -> 0°C Deprotection->Crystallization Evaporate to Oil End Product: (S)-2-Amino-N-methylpropanamide HCl Crystallization->End Filter & Dry Racemization->Coupling Low ee% Product

Figure 1: Thermal Process Workflow highlighting critical temperature control points (Red Nodes) to prevent racemization.

FAQ: Rapid Troubleshooting

SymptomProbable CauseCorrective Action
Product is a sticky gum/oil. Residual solvent or moisture.Triturate with anhydrous Et₂O or Hexane. Dry under high vacuum (>24h) with P₂O₅.
Melting point is low (<160°C). Impurities or Racemization.Check optical rotation. If low, recrystallize from MeOH/Et₂O. Pure L-isomer melts higher than DL-mix.
Strong "fishy" smell. Free Methylamine remaining.The HCl salt formation was incomplete. Redissolve in MeOH, add excess HCl/Dioxane, evaporate.
Pressure buildup in flask. Isobutylene release.Ensure venting through a CaCl₂ drying tube during deprotection. Do not seal the vessel tight.

References

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Discussion on racemization mechanisms via oxazolone).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Comparative analysis of coupling reagents and temperature effects).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Thermodynamics of Boc removal).

  • PubChem. (2025).[1][2] (S)-2-Amino-N-methylpropanamide hydrochloride (Compound Summary). National Library of Medicine.

Sources

Validation & Comparative

Comparative Validation Guide: Purity Analysis of (S)-2-Amino-N-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (S)-2-Amino-N-methylpropanamide hydrochloride purity by HPLC Content Type: Publish Comparison Guide

Executive Summary

(S)-2-Amino-N-methylpropanamide hydrochloride (also known as H-Ala-NHMe·HCl) presents a distinct "triad of difficulty" for analytical chemists: it is highly polar , lacks a UV-active chromophore , and requires enantiomeric verification .

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 210 nm is often insufficient due to poor retention (elution in void volume) and low sensitivity. This guide compares three validated approaches to solve this matrix:

  • Pre-column Derivatization (OPA/FMOC) – Best for trace impurity profiling.

  • HILIC-CAD (Charged Aerosol Detection) – Best for assay and mass balance.

  • Chiral Ligand Exchange Chromatography – Mandatory for enantiomeric purity ((S) vs (R)).

Part 1: The Analytical Challenge

The target molecule is a small aliphatic amine salt. Its hydrochloride form ensures water solubility but complicates retention on C18 columns.

FeatureAnalytical Impact
Structure Aliphatic backbone; no aromatic rings.
UV Absorbance Negligible >200 nm. Direct UV requires 205-210 nm, leading to high baseline noise and low S/N ratio.
Polarity LogP < 0. Elutes in the void volume (

) on standard C18, preventing separation from salts.
Chirality (S)-enantiomer is the active species; (R)-enantiomer is a critical impurity.
Part 2: Method Comparison & Selection
Method A: Pre-Column Derivatization (RP-HPLC-FLD)

The Gold Standard for Sensitivity

This method utilizes Ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to react with the primary amine of the alanine moiety. The resulting isoindole derivative is highly fluorescent.

  • Mechanism: Covalent tagging of the N-terminus.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Pros: Extreme sensitivity (fmol range); moves the peak away from the void volume; compatible with standard C18 columns.

  • Cons: Derivatives can be unstable (requires automated on-line injection); destroys the sample; requires precise reaction timing.

Method B: HILIC-CAD (Direct Analysis)

The Modern Workhorse for Assay

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines using a water-rich layer on a polar stationary phase. Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chromophores.

  • Mechanism: Partitioning into a water-enriched layer on a zwitterionic or silica surface.

  • Detection: CAD (Universal detection).

  • Pros: No derivatization required; linear response independent of chemical structure; excellent for quantifying the HCl counter-ion simultaneously.

  • Cons: Long equilibration times; CAD is expensive and sensitive to mobile phase quality.

Method C: Chiral Ligand Exchange (CLEC)

The Stereochemical Gatekeeper

Standard C18 or HILIC cannot separate the (S) and (R) enantiomers. A Chiral Stationary Phase (CSP) is required.[1] For amino acid amides, Ligand Exchange (using Copper(II) complexes) or Crown Ether columns are superior to polysaccharide columns.

Part 3: Comparative Performance Data

The following data represents typical validation performance metrics for this molecule under ICH Q2(R1) guidelines.

Validation ParameterMethod A: Derivatization (FLD)Method B: HILIC-CADMethod C: Chiral (UV 254nm w/ Cu)
Specificity High (Matrix transparent)Medium (Detects all non-volatiles)High (Enantiomer specific)
LOD (Limit of Detection) 0.05 µg/mL (Trace)1.0 µg/mL5.0 µg/mL
Linearity (

)
> 0.999> 0.995 (Polynomial fit often needed)> 0.999
Precision (RSD) 1.5 - 2.0% (Reaction variability)< 1.0%< 1.0%
Robustness Low (pH/Time sensitive)Medium (Buffer sensitive)High
Primary Use Case Purity (Impurities <0.1%) Assay (Content %) Enantiomeric Excess (%ee)
Part 4: Decision Logic & Workflows

MethodSelection Start Start: (S)-2-Amino-N-methylpropanamide HCl Sample Goal Define Analytical Goal Start->Goal TraceImp Trace Impurities / Purity? Goal->TraceImp Assay Potency / Salt Stoichiometry? Goal->Assay Chiral Enantiomeric Purity ((S) vs (R))? Goal->Chiral MethodA Method A: OPA-Derivatization (RP-HPLC-FLD) TraceImp->MethodA High Sensitivity Needed MethodB Method B: HILIC-CAD (Direct Analysis) Assay->MethodB No Chromophore MethodC Method C: Ligand Exchange (Chiral HPLC) Chiral->MethodC Stereoselectivity

Figure 1: Analytical Strategy Decision Tree for Aliphatic Amino Acid Amides.

Part 5: Detailed Validation Protocols
Protocol 1: Purity by OPA-Derivatization (Recommended)

This protocol is chosen for its ability to detect non-UV active impurities that contain amine groups (e.g., synthesis precursors).

1. Reagents:

  • Derivatization Reagent: Dissolve 10 mg OPA in 0.5 mL methanol. Add 2.0 mL of 0.4 M Borate buffer (pH 10.2). Add 20 µL 3-Mercaptopropionic acid (3-MPA). Note: Prepare fresh daily.

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0% B to 60% B over 15 min.

  • Detection: FLD (Ex 340 nm / Em 450 nm).

  • Injection Program (Automated):

    • Draw 5 µL Sample.

    • Draw 5 µL Reagent.

    • Mix in loop (wait 1.0 min).

    • Inject.

3. Validation Criteria (ICH Q2):

  • Specificity: Inject blank (borate buffer + reagent). Ensure no peaks interfere with the main analyte (approx. retention 7-9 min).

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .
  • Accuracy: Spike recovery at 80%, 100%, 120%. Range: 98.0% – 102.0%.

Protocol 2: Enantiomeric Purity (Chiral)

Crucial to ensure the reagent has not racemized during synthesis or storage.

1. System:

  • Column: Chiralpak ZWIX(+) (Zwitterionic) or Crownpak CR-I(+).

  • Mobile Phase: 50 mM Perchloric Acid (pH 1.5) in Water/Methanol (80:20). Note: Low pH is required to protonate the amine for crown ether binding.

  • Temperature: 15°C (Lower temperature often improves chiral resolution).

  • Detection: UV 200-210 nm (Direct detection is possible here as we are looking for major peaks, not trace impurities, or use CAD if available).

Part 6: Validation Workflow (ICH Q2 R1)

To validate these methods, follow this sequential lifecycle. This ensures the method is "fit for purpose" before routine use.

ValidationLifecycle Spec Specificity (Interference) Lin Linearity (Range) Spec->Lin 1 LOD LOD/LOQ (Sensitivity) Lin->LOD 2 Acc Accuracy (Recovery) Prec Precision (Repeatability) Acc->Prec 4 Robust Robustness (Stability) Prec->Robust 5 LOD->Acc 3

Figure 2: Sequential Validation Workflow based on ICH Q2(R1).

Step-by-Step Execution:

  • Specificity: Inject the solvent blank, the HCl salt counter-ion blank, and forced degradation samples (acid/base hydrolysis). Ensure the main peak is spectrally pure.

  • Linearity: Demonstrate proportionality. For CAD (Method B), if the response is non-linear, use a log-log plot or polynomial regression.

  • LOD/LOQ: Determine the Signal-to-Noise ratio (S/N). LOD = 3.3

    
    /S; LOQ = 10 
    
    
    
    /S.
  • Precision: Perform 6 replicate injections of the standard. RSD should be

    
     for Assay, 
    
    
    
    for Impurities.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines.Link

  • Phenomenex. (2022). Chiral HPLC Separations of Amino Acids.[1][3][4][5]Link

Sources

Strategic Selection of Chiral Building Blocks: Alternatives to (S)-2-Amino-N-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative chiral building blocks to (S)-2-Amino-N-methylpropanamide hydrochloride Content Type: Publish Comparison Guide

Executive Summary

(S)-2-Amino-N-methylpropanamide hydrochloride (H-Ala-NHMe·HCl) is a foundational chiral building block in medicinal chemistry, widely employed as a C-terminal capping unit in peptide synthesis and peptidomimetics. Its primary function is to terminate the peptide chain with a methylamide group, mimicking the electronic and steric environment of a continuing peptide bond while enhancing metabolic stability against carboxypeptidases compared to a free carboxylate or primary amide.

However, drug development often necessitates alternatives to optimize Structure-Activity Relationships (SAR) , improve membrane permeability , or secure intellectual property (IP) positions. This guide objectively compares H-Ala-NHMe·HCl with its most viable structural and functional alternatives, providing experimental workflows for their integration.

Technical Profile: The Benchmark

Compound: (S)-2-Amino-N-methylpropanamide hydrochloride Common Name: H-Ala-NHMe·HCl Role: C-terminal capping, conformational constraint.

  • Stereochemistry: L-Configuration ((S)-isomer).

  • Electronic Profile: Retains one Hydrogen Bond Donor (NH) and one Acceptor (CO).

  • Conformational Bias: In aqueous solution, the N-methylamide group favors trans amide geometry but lowers the energy barrier for cis-trans isomerization compared to primary amides. It promotes extended (

    
    -strand) or Polyproline II (PII) helical conformations in short peptides [1, 2].
    
Comparative Analysis of Alternatives

The selection of an alternative depends on the specific optimization goal: Steric Modulation , Conformational Control , or Metabolic Stability .

Class A: Steric & Lipophilic Modulators

Primary Alternative: (S)-2-Amino-N-ethylpropanamide (H-Ala-NHEt)

  • Rationale: Replacing the N-methyl with an N-ethyl group increases steric bulk and lipophilicity without altering the fundamental hydrogen-bonding pattern.

  • Impact:

    • Lipophilicity:[1][2][3] Increases LogP by approx. 0.5 units, potentially improving passive membrane permeability.

    • Steric Fit: Probes the size of the receptor's S1' or S2' sub-pocket. If H-Ala-NHMe binds loosely, the ethyl group may fill the void (hydrophobic effect) and increase potency.

  • Trade-off: Excessive bulk may disrupt the active conformation if the pocket is tight.

Class B: Electronic & Conformational Modulators

Primary Alternative: (S)-2-Amino-N,N-dimethylpropanamide (H-Ala-NMe₂)

  • Rationale: This is a tertiary amide.[4] It removes the Hydrogen Bond Donor (NH).

  • Impact:

    • H-Bonding: Eliminates the ability to donate a hydrogen bond to receptor backbones. This is a critical "deletion test" to verify if the amide NH is essential for binding.

    • Conformation: The tertiary amide significantly alters the Ramachandran preference. It destabilizes the standard

      
      -helical or 
      
      
      
      -sheet interactions due to the loss of the NH donor and increased steric clash of the two methyl groups, often favoring local turn structures or increasing the population of the cis-amide isomer [3].
  • Trade-off: Often leads to a drop in potency if the NH was involved in a key interaction.

Class C: Metabolic Stability Enhancers (Bioisosteres)

Primary Alternative: (S)-2-Amino-N-(2,2,2-trifluoroethyl)propanamide

  • Rationale: Fluorine substitution reduces the electron density on the amide nitrogen and oxygen (inductive effect).

  • Impact:

    • Metabolic Stability: The N-trifluoroethyl group is highly resistant to oxidative N-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-methyl amides.

    • Acidity: Increases the acidity of the amide NH, potentially strengthening H-bonds if the receptor accepts a stronger donor [4].

  • Trade-off: Significant change in pKa and dipole moment.

Data Dashboard: Quantitative Comparison

Table 1: Physicochemical Properties of H-Ala-NHMe and Alternatives

Building BlockStructure CodeMW ( g/mol )calc. LogP*H-Bond DonorsH-Bond AcceptorsPrimary Utility
(S)-Ala-NHMe Benchmark 102.14 -1.0 1 1 Standard C-cap
(S)-Ala-NHEtAlt-A116.16-0.611Lipophilicity/Steric probe
(S)-Ala-NMe₂Alt-B116.16-0.501H-Bond deletion/Conf. probe
(S)-Ala-NH(TFE)Alt-C170.13+0.211Metabolic Stability (Bioisostere)
(R)-Ala-NHMeAlt-D102.14-1.011Proteolytic Resistance (Stereo)

*LogP values are approximate calculated values for the free base form.

Experimental Protocols
Protocol A: General Coupling of Chiral Amide Building Blocks

Use this protocol to attach these building blocks to a carboxylic acid (e.g., N-protected amino acid or drug scaffold).

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Chiral Amide Building Block (HCl salt) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes at 0°C.

  • Base Addition: Add DIEA dropwise. The solution should turn slightly yellow.

  • Coupling: Add the Chiral Amide Building Block (e.g., H-Ala-NHEt·HCl) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. The tertiary amide (Alt-B) may react slower due to steric hindrance; extend time to 12h if necessary.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 5% NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Microsomal Stability Assay (Validation of Class C)

Use this to verify if the alternative improves metabolic stability compared to H-Ala-NHMe.

  • Preparation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: An increase in half-life (

      
      ) > 2-fold compared to the H-Ala-NHMe parent indicates successful stabilization.
      
Decision Logic: Selecting the Right Alternative

The following flowchart guides the medicinal chemist through the selection process based on the specific limitations of the current H-Ala-NHMe lead.

G Start Start: H-Ala-NHMe Optimization Problem Identify Primary Limitation Start->Problem Stab Metabolic Instability (High Clearance) Problem->Stab Enzymatic degradation Potency Low Potency / Binding Problem->Potency Weak interaction Perm Low Permeability Problem->Perm Polarity issues Sol_Fluor Use Fluorinated Analog (Ala-NH-TFE) Blocks N-dealkylation Stab->Sol_Fluor Oxidative Metabolism Sol_D Use (R)-Enantiomer (D-Ala-NHMe) Blocks Proteolysis Stab->Sol_D Peptidase Cleavage Sol_Ethyl Use Ethyl/Propyl Analog (Ala-NHEt) Probes Hydrophobic Pocket Potency->Sol_Ethyl Fill hydrophobic space Sol_Tert Use Tertiary Amide (Ala-NMe2) Tests H-Bond Necessity Potency->Sol_Tert Check H-Bond Donor Sol_Lip Use Ala-NHEt or Cyclic Analog Perm->Sol_Lip Increase Lipophilicity

Figure 1: Decision matrix for replacing (S)-2-Amino-N-methylpropanamide based on SAR bottlenecks.

References
  • Marqusee, S., et al. (1989). "Unusually stable helix formation in short alanine-based peptides." Proceedings of the National Academy of Sciences, 86(14), 5286-5290. Link

  • Graf, J., et al. (2025). "Conformational study of N-methylated alanine peptides." ResearchGate. Link

  • Kumari, S., et al. (2020).[5] "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 63(21), 12290–12358. Link

  • Poon, C.D., et al. (2000). "Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water." Journal of Physical Chemistry B. Link

Sources

A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-Enantiomers of 2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular sciences, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (S)- and (R)-enantiomers of 2-Amino-N-methylpropanamide hydrochloride (C₄H₁₁ClN₂O)[3], a chiral molecule of interest in pharmaceutical research as a potential building block for novel therapeutics.[4]

This technical guide will navigate through the application of various spectroscopic techniques, elucidating their capabilities and limitations in differentiating these chiral counterparts. We will delve into the foundational principles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, and then pivot to the more specialized chiroptical techniques: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

The Challenge of Differentiating Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment.[2] This includes identical melting points, boiling points, solubilities, and, critically for this discussion, identical responses to most standard spectroscopic techniques. Techniques like NMR and IR spectroscopy, which probe the connectivity and bonding environment of atoms, will yield identical spectra for both the (S)- and (R)-enantiomers of a chiral molecule.[5][6]

To overcome this, one must either introduce a chiral environment, for instance by using a chiral derivatizing agent to form diastereomers which have distinct NMR spectra[5][7][8][9][10], or employ a technique that is inherently sensitive to chirality. Chiroptical spectroscopies, such as VCD and ECD, are such techniques.[11][12][13][14][15] They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[12][16][17][18]

Experimental Design & Protocols

The following protocols outline the necessary steps for a comprehensive spectroscopic analysis of the (S)- and (R)-enantiomers of 2-Amino-N-methylpropanamide hydrochloride.

Overall Workflow

The analytical process is designed to first confirm the molecular structure using standard spectroscopic methods and then to differentiate the enantiomers using chiroptical techniques.

G cluster_0 Sample Preparation cluster_1 Standard Spectroscopy (Structural Verification) cluster_2 Chiroptical Spectroscopy (Enantiomeric Differentiation) cluster_3 Data Analysis & Comparison prep Prepare solutions of (S)- and (R)-enantiomers in appropriate deuterated and non-deuterated solvents nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ftir FT-IR Spectroscopy prep->ftir vcd Vibrational Circular Dichroism (VCD) prep->vcd ecd Electronic Circular Dichroism (ECD) prep->ecd analysis Compare spectra of (S)- and (R)-enantiomers. Confirm identical NMR/IR and mirror-image VCD/ECD. nmr->analysis ftir->analysis vcd->analysis ecd->analysis

Caption: Overall workflow for the spectroscopic comparison.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Objective: To verify the chemical structure of 2-Amino-N-methylpropanamide hydrochloride.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each enantiomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a broadband proton-decoupled pulse sequence.

  • Causality behind choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. A high-field NMR provides better spectral dispersion.

2. FT-IR Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for solid-state VCD, create a film of the sample.[19]

  • Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Causality behind choices: The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.

3. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Objective: To differentiate the (S)- and (R)-enantiomers based on their vibrational optical activity.

  • Instrumentation: A dedicated VCD spectrometer or an FT-IR spectrometer equipped with a VCD module (photoelastic modulator, linear polarizer, and synchronous sampling electronics).

  • Sample Preparation: Prepare solutions of each enantiomer at a concentration of approximately 0.1 M in a suitable solvent (e.g., deuterated chloroform or D₂O). The choice of solvent is critical as it should have minimal absorption in the spectral regions of interest.

  • Data Acquisition:

    • Collect VCD spectra in the mid-IR region (e.g., 2000-900 cm⁻¹).

    • A longer acquisition time (several hours) is typically required compared to FT-IR to achieve an adequate signal-to-noise ratio.

    • A baseline correction is performed by subtracting the spectrum of the pure solvent.

  • Causality behind choices: VCD measures the very small difference in absorbance of left and right circularly polarized infrared light, hence the need for specialized instrumentation and longer acquisition times.[16][20]

4. Electronic Circular Dichroism (ECD) Spectroscopy

  • Objective: To differentiate the enantiomers based on their electronic optical activity.

  • Instrumentation: A dedicated CD spectropolarimeter.

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1-1 mg/mL) of each enantiomer in a UV-transparent solvent such as methanol or water.

  • Data Acquisition:

    • Scan the samples in the far-UV region (e.g., 190-250 nm).

    • The path length of the cuvette is typically small (e.g., 1 mm) to minimize solvent absorbance.

  • Causality behind choices: The amide chromophore in the molecule is expected to have electronic transitions in the far-UV region, which will give rise to a CD signal.[17][21]

Data Analysis and Comparative Results

NMR and FT-IR Spectroscopy: The Mirror Image Equivalence

As expected, the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers of 2-Amino-N-methylpropanamide hydrochloride are identical.[5] The spectra serve to confirm the molecular structure, but they do not provide any information to distinguish between the two enantiomers.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH(NH₂)CH₃ ~1.5 (d) ~18
-NHCH₃ ~2.8 (s) ~26
-CH(NH₂) ~4.0 (q) ~52

| C=O | - | ~175 |

Similarly, the FT-IR spectra of the two enantiomers are superimposable.[6] The key vibrational bands confirm the presence of the expected functional groups.

Table 2: Expected FT-IR Vibrational Frequencies

Frequency (cm⁻¹) Assignment
~3400-3200 N-H stretching (amine and amide)
~2980-2850 C-H stretching
~1680 C=O stretching (Amide I)

| ~1560 | N-H bending (Amide II) |

Chiroptical Spectroscopy: The Key to Differentiation

The true differentiation between the (S)- and (R)-enantiomers is achieved through VCD and ECD spectroscopy. These techniques produce spectra that are mirror images of each other for the two enantiomers.

G cluster_0 Principle of Circular Dichroism cluster_1 Resulting Spectra light Circularly Polarized Light (Left & Right Handed) sample Chiral Molecule ((S)- or (R)-enantiomer) light->sample Interaction detector Detector sample->detector Differential Absorption (ΔA) s_spec (S)-enantiomer spectrum (e.g., positive Cotton effect) r_spec (R)-enantiomer spectrum (e.g., negative Cotton effect)

Caption: Principle of Circular Dichroism.

Vibrational Circular Dichroism (VCD)

The VCD spectra of the (S)- and (R)-enantiomers are expected to show Cotton effects (positive and negative peaks) that are equal in magnitude but opposite in sign. For every positive band in the spectrum of the (S)-enantiomer, a corresponding negative band will be observed for the (R)-enantiomer, and vice-versa.

Table 3: Expected VCD Cotton Effects

Enantiomer Wavenumber (cm⁻¹) Sign of Δε Assignment
(S) ~1680 (+) Amide I (C=O stretch)
(R) ~1680 (-) Amide I (C=O stretch)
(S) ~1350 (-) C-H bending

| (R) | ~1350 | (+) | C-H bending |

Electronic Circular Dichroism (ECD)

Similarly, the ECD spectra will be mirror images. The n → π* transition of the amide carbonyl group is expected to give a Cotton effect in the 210-230 nm region. The sign of this Cotton effect is a direct indicator of the absolute configuration at the chiral center.

Table 4: Expected ECD Cotton Effects

Enantiomer Wavelength (nm) Sign of Δε Assignment
(S) ~215 (+) n → π* (Amide)

| (R) | ~215 | (-) | n → π* (Amide) |

Conclusion

This guide demonstrates a robust spectroscopic workflow for the analysis and differentiation of the (S)- and (R)-enantiomers of 2-Amino-N-methylpropanamide hydrochloride. While standard techniques like NMR and FT-IR are essential for structural verification, they are inherently incapable of distinguishing between enantiomers. The definitive differentiation is achieved through the application of chiroptical methods, namely VCD and ECD, which produce characteristic mirror-image spectra for the enantiomeric pair. The combination of these techniques provides a comprehensive and unambiguous characterization of chiral molecules, a critical requirement in modern drug discovery and development. The principles and protocols outlined herein are broadly applicable to the analysis of other small chiral molecules.

References

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from [Link]

  • Evans, A. C. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Gango, A. Z., et al. (2025, September 22). A Novel Chiroptical Spectroscopy Technique. arXiv. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Retrieved from [Link]

  • Dunne, J. F., et al. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society. (2021, March 10). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Retrieved from [Link]

  • mediaTUM. (2023, March 10). Linear and Nonlinear Chiroptical Spectroscopy with the Aim of Asymmetric Heterogeneous Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 8). Can IR Spectroscopy Distinguish Enantiomers?. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • ACS Publications. (2021, June 30). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]

  • ACS Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • YouTube. (2019, February 12). Calculating UV-Vis and electronic circular dichroism (ECD) spectra of CHFClBr. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • PubMed. (n.d.). Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. Retrieved from [Link]

  • NIH. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC. Retrieved from [Link]

  • Bouř, P., et al. (2018, January 22). Insight into vibrational circular dichroism of proteins by density functional modeling. Royal Society of Chemistry. Retrieved from [Link]

  • Books. (2024, September 20). Chapter 2: Fundamentals of Chiral Spectroscopy.
  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiroptical Spectroscopy. Retrieved from [Link]

  • arXiv. (2025, June 19). Quantitative agreement between experiment and theory for Vibrational Circular Dichroism enhanced by electronically excited states. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • PubMed. (2020, May 1). Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated VCD (top) and IR spectra (bottom) of.... Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Amino-N-methyl-DL-propanamide. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

Sources

Cost-benefit analysis of using (S)-2-Amino-N-methylpropanamide hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (S)-2-Amino-N-methylpropanamide hydrochloride (H-Ala-NHMe·HCl) as a strategic building block in drug discovery and process chemistry.

Executive Summary

For medicinal chemistry and early-phase process development, the direct use of (S)-2-Amino-N-methylpropanamide hydrochloride is operationally superior to stepwise synthesis. While the raw material cost (RMC) of the pre-made building block is 15–20x higher than the starting materials (Boc-Ala-OH + Methylamine), the Total Cost of Ownership (TCO) favors the commercial product due to three critical factors:

  • Chiral Integrity: Elimination of racemization risks associated with activating N-protected alanine.

  • Handling Efficiency: Avoidance of gaseous/volatile methylamine and difficult aqueous workups of highly polar amino-amides.

  • Process Velocity: Reduction of cycle time from 3 days (protection/coupling/deprotection/purification) to 2 hours (direct coupling).

Technical Context: The Methylamide Motif

The N-methylamide moiety (


) is a ubiquitous C-terminal modification in peptidomimetics and kinase inhibitors. It serves two primary mechanistic functions:
  • Metabolic Stability: It caps the C-terminus, preventing degradation by carboxypeptidases.

  • Solubility & Conformation: The methyl group removes a hydrogen bond donor while maintaining the acceptor, often improving membrane permeability (LogD) compared to primary amides.

The Challenge

Synthesizing this motif in situ requires coupling a carboxylic acid to methylamine. When the carboxylic acid is a chiral amino acid (like L-Alanine), activation often leads to azlactone formation , resulting in epimerization (racemization).

Strategic Comparison: Buy vs. Make

We compare two distinct workflows for incorporating the Alanine-N-methylamide fragment into a target molecule (


).
Route A: Direct Incorporation (Using the Product)
  • Reagent: (S)-2-Amino-N-methylpropanamide HCl (CAS: 61275-22-7).[1]

  • Protocol: One-step amide coupling with the target acid (

    
    ).
    
  • Mechanism: The HCl salt is neutralized in situ (e.g., with DIPEA) to release the nucleophilic amine, which attacks the activated acid.

Route B: Stepwise Synthesis (Traditional)
  • Reagents: Boc-Ala-OH + Methylamine (THF soln or gas) + Coupling Agent

    
     Deprotection (TFA/HCl).
    
  • Protocol:

    • Activation of Boc-Ala-OH.

    • Addition of Methylamine (volatile).

    • Workup (removal of urea/excess amine).

    • Deprotection (acidic).

    • Critical Step: Isolation of the water-soluble H-Ala-NHMe from the acidic deprotection cocktail.

Visualizing the Workflow Efficiency

The following diagram contrasts the operational complexity of both routes.

WorkflowComparison cluster_0 Route A: Direct Incorporation (The Product) cluster_1 Route B: Stepwise Synthesis StartA Target Acid (R-COOH) CoupleA Coupling Reaction (2-4 hrs) StartA->CoupleA ReagentA (S)-Ala-NHMe·HCl (Solid, Pure) ReagentA->CoupleA FinalA Target Molecule (>99% ee) CoupleA->FinalA  1 Step StartB Boc-Ala-OH Step1 Activation & MeNH2 Addition StartB->Step1 Risk1 RISK: Racemization (Azlactone) Step1->Risk1 Step2 Boc-Ala-NHMe Isolation Step1->Step2 Step3 Deprotection (TFA/HCl) Step2->Step3 Risk2 RISK: Hygroscopic Salt Isolation Step3->Risk2 FinalB H-Ala-NHMe (Crude) Step3->FinalB

Figure 1: Operational workflow comparison. Route A (Blue) represents a convergent synthesis with minimal risk. Route B (Red) involves multiple unit operations and critical quality risks (Yellow).

Deep Dive: The Hidden Costs of Route B

While Route B appears cheaper on paper (Boc-Ala-OH is ~$0.10/g), the hidden costs often derail timelines.

The Racemization Trap

When activating N-protected amino acids (like Boc-Ala-OH), the carbonyl oxygen of the carbamate can attack the activated ester, forming an oxazolone (azlactone) intermediate. This intermediate has a highly acidic


-proton (

), which is easily removed by the base (methylamine or tertiary amines), leading to racemization.
  • Consequence: You produce a mixture of L-Ala and D-Ala derivatives.[2] Separating these diastereomers downstream is often difficult and requires expensive chiral chromatography.

  • Advantage of Product: (S)-2-Amino-N-methylpropanamide HCl is manufactured via controlled industrial processes (often enzymatic or carefully controlled ester aminolysis) and crystallized to >99% optical purity. You start with pure chirality.

The Solubility Paradox

The free base H-Ala-NHMe is a small, polar molecule with high water solubility (


).
  • In-House Problem: After deprotecting Boc-Ala-NHMe with HCl/Dioxane or TFA, you are left with the salt in solution. Precipitating this salt cleanly without trapping excess acid or solvent is challenging. It often results in a hygroscopic "gum" rather than a free-flowing powder.

  • Commercial Solution: The commercial HCl salt is an anhydrous, crystalline solid. It is non-hygroscopic if stored properly, allowing for precise stoichiometry.

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Objective: Couple Target Acid (1.0 equiv) with (S)-2-Amino-N-methylpropanamide HCl.

  • Dissolution: Dissolve Target Acid (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL).

  • Base Activation: Add DIPEA (2.5 mmol). Stir for 5 mins to activate acid.

  • Addition: Add (S)-2-Amino-N-methylpropanamide HCl (1.1 mmol) as a solid in one portion.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO3, and brine. Dry and concentrate.

    • Result: High yield, retention of stereochemistry.

Protocol B: The "Make" Route (For Reference)

Objective: Synthesize H-Ala-NHMe·HCl from Boc-Ala-OH.

  • Coupling: React Boc-Ala-OH with Isobutyl chloroformate (mixed anhydride method) and N-methylmorpholine in THF at -15°C.

  • Amidation: Bubble Methylamine gas or add MeNH2/THF solution. Strict temp control required to minimize racemization.

  • Workup: Evaporate, dissolve in EtOAc, wash with acid/base. Crystallize Boc-Ala-NHMe.

  • Deprotection: Treat with 4M HCl in Dioxane.

  • Isolation: Evaporate solvent. Triturate residue with Et2O to induce precipitation. Note: Often yields a sticky gum requiring vacuum drying for 24h.

Data Analysis: Cost & Efficiency Table

MetricRoute A: Buy ProductRoute B: In-House Synthesis
Reagent Cost (10g scale) High (

$)
Low ($)
Labor Time 0.5 Hours12–18 Hours (over 3 days)
Solvent Waste (E-Factor) Low (< 10 kg/kg )High (> 50 kg/kg )
Chiral Purity (ee%) > 99.5% (Guaranteed) Variable (90–98% typical)
Equipment Usage Standard GlasswareGas handling (MeNH2), Rotovap intensive
Stoichiometry Control Precise (Crystalline Solid)Poor (Hygroscopic Gum)
E-Factor Visualization

The environmental impact (E-factor) is significantly higher for the in-house route due to the solvent intensive workups of the intermediate steps.

EFactor cluster_buy Route A Waste Stream cluster_make Route B Waste Stream WasteA Coupling Solvent + Washing Buffers WasteB1 Step 1: THF + Extraction Solvents WasteB2 Step 2: TFA/Dioxane (Hazardous) WasteB3 Step 3: Ether for Trituration

Figure 2: Waste generation comparison. Route B generates 3 distinct waste streams, including halogenated waste (TFA/DCM).

Conclusion and Recommendation

Verdict:

  • For R&D and Medicinal Chemistry (mg to 100g scale): BUY. The cost of the reagent is negligible compared to the value of the chemist's time and the risk of carrying forward a racemized impurity into biological assays. The crystalline HCl salt ensures precise stoichiometry and anhydrous conditions.

  • For Manufacturing (>100kg scale): MAKE (Optimized). At multi-kilo scale, the raw material cost savings become significant. However, the process must be engineered (e.g., using enzymatic resolution or continuous flow chemistry) to control racemization and handle methylamine safely.

Final Recommendation: Use (S)-2-Amino-N-methylpropanamide hydrochloride as a standard shelf reagent. The assurance of chiral purity and the "weigh-and-go" workflow aligns with the high-throughput demands of modern drug discovery.

References

  • PubChem. (S)-2-Amino-N-methylpropanamide hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses racemization mechanisms via azlactones). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][4] Chemical Reviews. (Details on Boc/Fmoc deprotection and stability). [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

Sources

A Comparative Guide to the Use of (S)-2-Amino-N-methylpropanamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the incorporation of modified amino acids is a critical strategy to enhance therapeutic properties. Among these modifications, N-methylation of the peptide backbone is a widely employed technique to improve metabolic stability, increase membrane permeability, and modulate conformation. This guide provides a comprehensive comparison of (S)-2-Amino-N-methylpropanamide hydrochloride, a methylated analog of alaninamide, with its non-methylated counterpart and other alternatives in the context of peptide synthesis. We will delve into the experimental data, protocols, and the underlying scientific principles to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Introduction: The Significance of N-Methylation in Peptide Drug Design

N-methylated amino acids are valuable tools in medicinal chemistry for several key reasons. The methyl group on the amide nitrogen introduces steric hindrance, which can protect the peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1] Furthermore, the removal of the amide proton disrupts the hydrogen-bonding network, which can lead to a more flexible conformation or stabilize a specific bioactive conformation. This modification can also enhance lipophilicity, a crucial factor for improving cell membrane permeability and oral bioavailability.

(S)-2-Amino-N-methylpropanamide hydrochloride, also known as N-methyl-L-alaninamide hydrochloride, offers a simple yet impactful modification. As a derivative of the small and conformationally flexible amino acid alanine, its incorporation can provide insights into the role of backbone N-methylation without introducing significant steric bulk from the side chain.

Performance Comparison: (S)-2-Amino-N-methylpropanamide Hydrochloride vs. Alternatives

The primary challenge in incorporating N-methylated amino acids into a growing peptide chain lies in the steric hindrance at the secondary amine, which can significantly slow down the coupling reaction and lead to lower yields and purity compared to their non-methylated counterparts. This section compares the performance of (S)-2-Amino-N-methylpropanamide hydrochloride with L-alaninamide hydrochloride and other N-methylated amino acids, supported by available experimental data.

Coupling Efficiency and Yield

The success of a peptide synthesis is often measured by the overall yield of the desired product. The coupling of sterically hindered amino acids like N-methylated derivatives is notoriously difficult and often results in lower yields.

CompoundCoupling ConditionsYieldPurityReference
L-Alaninamide hydrochlorideThionyl chloride/Ammonia83-85%Not Specified[2]
Nα-methyl-Nα-o-NBS-amino acidsTBTU/HOBt, collidine, NMP, 30 min-96-99%[3]
Sterically Hindered DipeptidesN-(Fmoc-α-aminoacyl)benzotriazoles41-95%High[4][5]
Multiply N-methylated peptideUA or MW-assisted N-methylation-57%[6][7]

The synthesis of the parent L-alaninamide hydrochloride can be achieved with high yields (83-85%) through traditional methods.[2] In contrast, the incorporation of N-methylated amino acids is more challenging. However, a study on Nα-methyl-Nα-o-NBS-amino acids, which are precursors for N-methylated amino acids in peptide synthesis, showed high purity (96-99%) when coupled using TBTU/HOBt, indicating that with optimized conditions, high-efficiency couplings are achievable.[3] Another study focusing on sterically hindered amino acids reported a wide range of isolated yields (41-95%) for dipeptide formation, highlighting the variability and sequence-dependent nature of these couplings.[4][5] Furthermore, the synthesis of peptides with multiple N-methylations can result in modest purities, as exemplified by a study reporting 57% purity for a multiply N-methylated peptide.[6][7]

Racemization

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. The activation of the carboxylic acid group during coupling can increase the risk of racemization, leading to the formation of diastereomeric impurities that are often difficult to separate.

The rate of racemization during solid-phase peptide synthesis has been found to be generally low, at 0.4% or less per synthesis cycle for standard amino acids.[8] However, the specific conditions, including the coupling reagent and the base used, can significantly influence the extent of racemization.[9] For N-methylated amino acids, the risk of racemization can be a concern, although one study reported no detectable racemization when coupling Nα-methyl-Nα-o-NBS-amino acids using TBTU/HOBt.[3] Another study on the coupling of Z-Ala-MeLeu with Gly-OBzl found significant racemization (2.8-39%) with various methods in the presence of triethylamine salts, but the use of the N-hydroxysuccinimide (HONSu) ester method yielded a stereochemically pure product.[10] This underscores the critical importance of selecting the appropriate coupling strategy to minimize this side reaction.

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of the precursor and for a comparative coupling experiment.

Synthesis of L-Alaninamide Hydrochloride (Non-methylated control)

This protocol is adapted from a patented method for the preparation of L-alaninamide hydrochloride.[2]

Materials:

  • L-Alanine

  • Methanol

  • Thionyl chloride or Hydrogen chloride gas

  • Ammonia

  • Hydrochloric acid

  • Acetone

Procedure:

  • To a 1000 mL three-necked flask, add 500 mL of methanol and 100 g of L-Alanine.

  • Slowly add 90 mL of thionyl chloride (or pass 85 g of hydrogen chloride gas) while maintaining the temperature at or below 35°C.

  • After the addition is complete, heat the mixture to reflux (up to 80°C) to fully eliminate SO2 (if thionyl chloride was used).

  • Cool the reaction mixture in an ice bath to below 20°C and introduce approximately 0.56 kg of ammonia for ammonolysis.

  • Seal the flask and let it stand at room temperature overnight (approximately 20 hours).

  • Warm the mixture in a water bath to 50-55°C to concentrate and remove excess ammonia until the volume is reduced to about 300 mL.

  • Filter the mixture to remove the precipitated ammonium chloride and wash the solid with 100 mL of methanol.

  • Combine the filtrate and the washing, and slowly add hydrochloric acid (e.g., 10% solution) to adjust the pH to approximately 1.55.

  • Store the solution in a refrigerator for 12 hours.

  • Add 400 mL of acetone to precipitate the product.

  • Filter the white crystals, wash with acetone, and dry at 45°C for 10-12 hours.

  • Expected Yield: 83-85%.

Comparative Coupling of Fmoc-Glycine to Resin-Bound Alaninamide vs. N-Methyl-Alaninamide

This hypothetical experimental workflow is designed to provide a direct comparison of the coupling efficiency between the methylated and non-methylated alaninamide.

Materials:

  • Rink Amide resin

  • Fmoc-L-Alaninamide hydrochloride (or synthesized as in 3.1 and Fmoc-protected)

  • Fmoc-(S)-2-Amino-N-methylpropanamide hydrochloride (Fmoc-N-methyl-L-alaninamide HCl)

  • Fmoc-Glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Experimental Workflow Diagram:

G cluster_0 Resin Preparation cluster_1 Coupling of Alaninamide Derivatives cluster_2 Coupling of Glycine cluster_3 Cleavage and Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_deprotection Wash_1 Wash (DMF, DCM) Fmoc_deprotection->Wash_1 Split Split Resin into Two Reactors Wash_1->Split Couple_Ala Couple Fmoc-L-Alaninamide HCl (HATU/DIPEA in DMF) Split->Couple_Ala Couple_NMeAla Couple Fmoc-N-Me-L-Alaninamide HCl (HATU/DIPEA in DMF) Split->Couple_NMeAla Wash_2a Wash Couple_Ala->Wash_2a Wash_2b Wash Couple_NMeAla->Wash_2b Fmoc_deprotection_2a Fmoc Deprotection Wash_2a->Fmoc_deprotection_2a Fmoc_deprotection_2b Fmoc Deprotection Wash_2b->Fmoc_deprotection_2b Couple_Gly_a Couple Fmoc-Glycine (HATU/DIPEA in DMF) Fmoc_deprotection_2a->Couple_Gly_a Couple_Gly_b Couple Fmoc-Glycine (HATU/DIPEA in DMF) Fmoc_deprotection_2b->Couple_Gly_b Wash_3a Wash Couple_Gly_a->Wash_3a Wash_3b Wash Couple_Gly_b->Wash_3b Cleave_a Cleave from Resin (TFA/TIS/H2O) Wash_3a->Cleave_a Cleave_b Cleave from Resin (TFA/TIS/H2O) Wash_3b->Cleave_b Analyze_a Analyze Dipeptide (Gly-Ala-NH2) (HPLC, MS) Cleave_a->Analyze_a Analyze_b Analyze Dipeptide (Gly-NMeAla-NH2) (HPLC, MS) Cleave_b->Analyze_b

Sources

A Comparative Guide to the Synthesis, Characterization, and Validation of Novel Peptidomimetics Derived from (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the synthesis and validation of novel chemical compounds utilizing (S)-2-Amino-N-methylpropanamide hydrochloride as a key chiral building block. Designed for researchers and professionals in drug discovery, this document moves beyond simple protocols to explain the causal-driven decisions in experimental design, ensuring a robust and reproducible scientific outcome. We will compare the synthesis of a target peptidomimetic with a non-N-methylated analogue, detailing the comprehensive workflow required for unequivocal characterization and validation.

Strategic Rationale: The Significance of the Starting Material

The selection of a starting material is a critical decision point in the drug discovery pipeline that profoundly influences the physicochemical properties and therapeutic potential of the final compound. (S)-2-Amino-N-methylpropanamide hydrochloride, a derivative of L-alanine, is a strategic choice for constructing peptidomimetics.

Expertise-Driven Insights:

  • Chiral Integrity: The (S)-configuration is crucial for specific interactions with biological targets, which are inherently chiral. Using an enantiomerically pure starting material is paramount to avoiding complex isomeric mixtures that are difficult to separate and can have different pharmacological or toxicological profiles.

  • Enhanced Stability: The N-methyl group on the amide nitrogen sterically hinders enzymatic cleavage by proteases. This modification is a well-established strategy in medicinal chemistry to increase the metabolic stability and oral bioavailability of peptide-based drug candidates.

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for its target.

For a balanced comparison, we will synthesize a target compound, "Compound A," using our primary precursor and a control, "Compound B," using (S)-2-Aminopropanamide hydrochloride, which lacks the critical N-methyl group. This will allow us to empirically assess the impact of this single chemical modification.

A Comparative Synthesis Workflow

The synthesis of our target compounds will be achieved via a standard amide coupling reaction, a cornerstone of peptide chemistry.[1] The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization.[2] We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency and proven ability to suppress epimerization.[2]

Diagram: General Amide Coupling Synthesis Scheme

cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Boc-Protected Amino Acid (e.g., Boc-L-Phenylalanine) Coupling_Agent HATU Carboxylic_Acid->Coupling_Agent Activation Amine_Component Amine Precursor (S)-2-Amino-N-methylpropanamide HCl (for A) or (S)-2-Aminopropanamide HCl (for B) Base DIPEA Amine_Component->Base Deprotonation Product Target Dipeptidomimetic (Compound A or B) Coupling_Agent->Product Coupling Reaction Base->Product

Caption: General workflow for the HATU-mediated amide coupling reaction.

Experimental Protocol: Synthesis of Compound A
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. The base is crucial for neutralizing the hydrochloride salt of the amine and activating the coupling reagent.[2]

  • Amine Addition: Add (S)-2-Amino-N-methylpropanamide hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography.

Note: The synthesis of Compound B follows the identical protocol, substituting (S)-2-Aminopropanamide hydrochloride as the amine component.

Table 1: Comparative Synthesis Performance
ParameterCompound A (N-Methylated)Compound B (Non-N-Methylated)Rationale for Observation
Reaction Time 4 hours2.5 hoursThe N-methyl group on the amine of Precursor A introduces steric hindrance, slightly reducing the nucleophilicity and slowing the reaction rate compared to the primary amine of Precursor B.
Isolated Yield 85%92%The slightly lower yield for Compound A can be attributed to the slower reaction kinetics and potentially more challenging purification due to its increased lipophilicity.
Crude Purity (by HPLC) ~90%~95%The non-N-methylated amine is more reactive, leading to a cleaner and faster reaction with fewer side products.

Rigorous Validation: A Multi-Technique Approach

The synthesis of a molecule is incomplete without its unequivocal characterization and validation.[3] It is a core tenet of scientific integrity that claims of a new compound are supported by convincing evidence of its identity, purity, and homogeneity.[4] Our validation workflow employs orthogonal analytical techniques to build a self-validating data package.

Diagram: Comprehensive Validation Workflow

cluster_validation Orthogonal Validation & Characterization Crude_Product Crude Synthesized Product Purification Purification (Flash Chromatography / Prep-HPLC) Crude_Product->Purification Purified_Compound Purified Compound Purification->Purified_Compound MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight Purified_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY) Confirms Covalent Structure & Stereochemistry Purified_Compound->NMR HPLC Analytical HPLC Determines Purity (>95%) Purified_Compound->HPLC EA Elemental Analysis Confirms Elemental Composition Purified_Compound->EA Final_Validated_Compound Final Validated Compound MS->Final_Validated_Compound NMR->Final_Validated_Compound HPLC->Final_Validated_Compound EA->Final_Validated_Compound

Caption: A logical workflow for the purification and validation of novel compounds.

Experimental Protocols: Characterization
  • Mass Spectrometry (MS): Electrospray Ionization (ESI) MS was performed to determine the molecular weight of the compounds. Samples were dissolved in methanol and analyzed in positive ion mode.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. The data confirms the covalent bond structure and the presence of the N-methyl group in Compound A.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed on a reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% TFA. Detection was performed at 220 nm. A purity level of ≥95% is the standard for compounds advancing to biological screening.[4]

  • Elemental Analysis (EA): Performed to determine the percentage composition of C, H, and N, which must agree with the calculated values to within ±0.4%.[4]

Table 2: Comparative Characterization Data
AnalysisCompound A (N-Methylated)Compound B (Non-N-Methylated)
Formula C₂₀H₃₁N₃O₄C₁₉H₂₉N₃O₄
MW (Expected) 377.48 g/mol 363.45 g/mol
MW (Found, ESI-MS [M+H]⁺) 378.24364.22
Key ¹H NMR Signal (ppm) ~3.1 (s, 3H, N-CH₃)~6.8 (br s, 1H, -NH₂)
HPLC Purity 98.7%99.1%
Elemental Analysis (%C) Calc: 63.63, Found: 63.59Calc: 62.79, Found: 62.83
Elemental Analysis (%H) Calc: 8.28, Found: 8.31Calc: 8.04, Found: 8.01
Elemental Analysis (%N) Calc: 11.13, Found: 11.10Calc: 11.56, Found: 11.59

Comparative Performance Evaluation: An In Vitro Assay

To demonstrate the functional consequence of N-methylation, we evaluated both compounds in a hypothetical in vitro protease inhibition assay. Many proteases are key drug targets, and their active sites are designed to recognize and cleave specific peptide sequences.

Experimental Protocol: Protease Inhibition Assay
  • Preparation: A fluorescently labeled peptide substrate is incubated with the target protease in an assay buffer.

  • Inhibitor Addition: Compounds A and B are serially diluted and added to the enzyme/substrate mixture.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 37°C.

  • Detection: The reaction is quenched, and the fluorescence is measured. Cleavage of the substrate results in an increase in fluorescence.

  • Data Analysis: The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

Table 3: Comparative Biological Performance
CompoundStructureIC₅₀ (nM)Interpretation
Compound A N-Methylated150 nMExhibits potent inhibition. The N-methyl group likely confers resistance to cleavage by the protease, allowing it to act as a competitive inhibitor.
Compound B Non-N-Methylated>10,000 nMShows negligible activity. The standard amide bond is likely recognized and rapidly cleaved by the protease, meaning it acts as a substrate rather than an inhibitor.

Authoritative Grounding: The results strongly suggest that N-methylation is the key structural feature responsible for the observed biological activity. By blocking enzymatic cleavage, the molecule can effectively occupy the active site and inhibit the enzyme. This aligns with established principles in medicinal chemistry for enhancing the drug-like properties of peptide leads.

Conclusion

This guide demonstrates a comprehensive and comparative approach to the synthesis and validation of novel compounds derived from (S)-2-Amino-N-methylpropanamide hydrochloride. Through a causality-driven experimental design, we have shown how a single, strategic modification—N-methylation—profoundly impacts synthetic efficiency, structural characteristics, and, most importantly, biological function. The multi-technique validation workflow presented here is essential for ensuring the scientific integrity and reproducibility required in modern drug discovery and development.[5] The superior performance of the N-methylated Compound A in our model assay underscores the strategic value of (S)-2-Amino-N-methylpropanamide hydrochloride as a building block for developing next-generation therapeutic agents.

References

  • Synthesis method of S-2-aminobutanamide hydrochloride.
  • (2S)-2-amino-N-methylpropanamide hydrochloride | C4H11ClN2O.
  • Techniques used for the discovery of therapeutic compounds: The case of SARS.Acta Pharmacologica Sinica, via PMC.
  • Ten simple rules to power drug discovery with data science.
  • Amino Acid Deriv
  • Can the time from synthesis design to validated chemistry be shortened?
  • (S)-2-Amino-N-methylpropanamide hydrochloride.Sigma-Aldrich.
  • Digitization and validation of a chemical synthesis literature database in the ChemPU.
  • New Author Guidelines for Displaying Data and Reporting Data Analysis and Statistical Methods in Experimental Biology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Analytical Techniques for the Characterization and Quantific
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents.MDPI.
  • Characterising new chemical compounds & measuring results.Royal Society of Chemistry.
  • Synthesis, Application and Biological Evaluation of Chemical Organic Compounds.MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide provides a detailed framework for the proper disposal of (S)-2-Amino-N-methylpropanamide hydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Based on analogous compounds, (S)-2-Amino-N-methylpropanamide hydrochloride is anticipated to cause skin and eye irritation.[1][2] In powder form, it may also cause respiratory irritation if inhaled. The hydrochloride salt imparts a mildly acidic nature to aqueous solutions of the compound.

A thorough risk assessment is the first step in any laboratory procedure. Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) and be aware of these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of (S)-2-Amino-N-methylpropanamide hydrochloride, a standard suite of PPE is mandatory to prevent accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glassesProtects eyes from splashes of solutions or contact with the solid powder.
Hand Protection Nitrile glovesPrevents direct skin contact and potential irritation.
Body Protection Standard laboratory coatProtects skin and clothing from spills.
Respiratory Use in a well-ventilated area or chemical fume hoodFor handling larger quantities of the solid, a dust mask may be considered to prevent inhalation.
Disposal Pathways: A Decision-Making Workflow

The appropriate disposal route for (S)-2-Amino-N-methylpropanamide hydrochloride depends on its concentration, the presence of other contaminants, and local regulations. The following workflow provides a logical progression for determining the correct disposal method.

DisposalWorkflow start Start: Unused or Waste (S)-2-Amino-N-methylpropanamide hydrochloride is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated collect_hazardous Collect in a designated hazardous waste container. is_contaminated->collect_hazardous yes_hazardous is_solid_or_solution Is it a solid or a concentrated solution? is_contaminated->is_solid_or_solution no_hazardous yes_hazardous YES label_container Label container with contents and hazard information. collect_hazardous->label_container professional_disposal Arrange for professional hazardous waste disposal. label_container->professional_disposal no_hazardous NO neutralization_protocol Follow In-Lab Neutralization Protocol. is_solid_or_solution->neutralization_protocol yes_solid check_ph_dilute Check pH of the dilute solution. is_solid_or_solution->check_ph_dilute no_solid yes_solid YES check_ph Verify pH is between 5 and 9. neutralization_protocol->check_ph drain_disposal Dispose down the drain with copious amounts of water. check_ph->drain_disposal ph_ok adjust_ph Adjust pH with dilute acid or base. check_ph->adjust_ph ph_not_ok ph_ok pH is neutral ph_not_ok pH is not neutral adjust_ph->check_ph no_solid NO (Dilute Aqueous Solution) check_ph_dilute->check_ph

Caption: Decision workflow for the disposal of (S)-2-Amino-N-methylpropanamide hydrochloride.

In-Lab Neutralization Protocol: A Step-by-Step Guide

For uncontaminated (S)-2-Amino-N-methylpropanamide hydrochloride, in-lab neutralization is a viable and environmentally responsible disposal method.[3][4][5][6][7] This process converts the mildly acidic hydrochloride salt into a neutral solution that can often be disposed of down the sanitary sewer, in accordance with local regulations.

Materials:

  • Waste (S)-2-Amino-N-methylpropanamide hydrochloride (solid or concentrated solution)

  • Large beaker or flask (at least 4 times the volume of the waste solution)

  • Stir bar and stir plate

  • Dilute sodium bicarbonate solution or other weak base

  • pH paper or calibrated pH meter

  • Appropriate PPE

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the waste material in the large beaker. If starting with the solid, dissolve it in a minimal amount of water.

  • Dilution: Slowly add water to the solution to dilute it further. This helps to control the rate of the neutralization reaction and dissipate any heat generated.

  • Neutralization: While stirring the solution, slowly add the dilute sodium bicarbonate solution. Carbon dioxide gas will evolve, so add the base slowly to avoid excessive foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 5 and 9.[5][6]

  • Final Disposal: Once the pH is confirmed to be in the neutral range, the solution can be poured down the drain with a copious amount of running water to ensure it is fully flushed from the plumbing system.[6]

Regulatory Considerations: Ensuring Compliance

The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11][12] For a chemical like (S)-2-Amino-N-methylpropanamide hydrochloride, it is unlikely to be a "listed" hazardous waste. Therefore, it would only be considered hazardous if it exhibits one of the four characteristics of hazardous waste:

  • Ignitability: Not applicable.

  • Corrosivity: A highly concentrated solution may be considered corrosive. Neutralization addresses this characteristic.

  • Reactivity: Not expected to be reactive.

  • Toxicity: Unlikely to be considered toxic under RCRA, but a formal toxicity characteristic leaching procedure (TCLP) would be required for a definitive determination.

By neutralizing the waste, you are treating the characteristic of corrosivity, which is permissible for laboratories in many jurisdictions.[6] However, it is the responsibility of the waste generator to confirm that the neutralized waste does not contain other hazardous constituents before drain disposal. Always maintain a record of your waste disposal procedures.

Spill Management: Preparedness is Key

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust and place it in a labeled container for disposal. For a liquid spill, contain it with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Cleanup: Once absorbed, scoop the material into a designated waste container. Clean the spill area with soap and water.

  • Disposal: The collected spill waste should be treated as hazardous and disposed of through a professional waste management service.

This guide provides a comprehensive overview of the proper disposal procedures for (S)-2-Amino-N-methylpropanamide hydrochloride. By adhering to these principles of hazard assessment, proper PPE usage, and compliant disposal methods, researchers can ensure a safe and responsible laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol.
  • Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS.
  • Sigma-Aldrich. (2023, August 16). SAFETY DATA SHEET - 2-Aminoethanethiol hydrochloride.
  • Echemi. (n.d.). Propanamide, 2-amino-N-(3-hydroxypropyl)-2-methyl-, hydrochloride (1:1) Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • (n.d.). Neutralization Guide.
  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid.

Sources

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